D-Fructose-d2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(3S,4R,5R)-6,6-dideuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2 |
InChI Key |
BJHIKXHVCXFQLS-NDOHPCALSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of D-Fructose-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of D-Fructose-d2, a deuterated analog of D-fructose. The incorporation of deuterium into fructose molecules is a valuable tool in metabolic research, drug development, and mechanistic studies, enabling researchers to trace the metabolic fate of fructose and understand its role in various biological pathways. This document details two primary synthetic routes, purification protocols, and analytical methods for the characterization of this compound.
Synthesis of this compound
Two principal methods for the synthesis of this compound are presented: the reduction of D-glucosone with a deuterated reducing agent and the direct ruthenium-catalyzed C-H deuteration of D-fructose.
Synthesis via Reduction of D-Glucosone
This method involves the enzymatic oxidation of D-glucose to D-glucosone, followed by the stereoselective reduction of the aldehyde group of D-glucosone to a deuterated primary alcohol, yielding this compound. The use of a deuterated reducing agent, such as sodium borodeuteride, is crucial for the introduction of the deuterium label.
Experimental Protocol:
Step 1: Enzymatic Oxidation of D-Glucose to D-Glucosone
-
Prepare an aqueous solution of D-glucose.
-
Introduce a suitable enzyme, such as pyranose-2-oxidase or glucose-2-oxidase, to the glucose solution.
-
Allow the enzymatic conversion to proceed until substantial conversion of glucose to D-glucosone is achieved. This can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The resulting D-glucosone solution can be used directly in the next step without prior isolation.
Step 2: Reduction of D-Glucosone to this compound
-
To the aqueous solution of D-glucosone, add a stoichiometric amount of a deuterated reducing agent, such as sodium borodeuteride (NaBD4).
-
The reaction can be conducted at ambient temperature and pressure.
-
The progress of the reduction can be monitored by TLC or HPLC to confirm the formation of fructose.
-
Upon completion, the reaction mixture will contain this compound, along with borate salts and potentially unreacted starting materials.
Logical Workflow for this compound Synthesis via D-Glucosone Reduction
Caption: Workflow for the synthesis of this compound from D-glucose via a D-glucosone intermediate.
Ruthenium-Catalyzed C-H Deuteration
This method allows for the direct exchange of hydrogen atoms with deuterium on the fructose molecule using a ruthenium catalyst in the presence of a deuterium source, typically deuterium oxide (D2O). This approach can offer high selectivity for specific C-H bonds depending on the catalyst and reaction conditions.
Experimental Protocol:
-
Dissolve D-fructose in deuterium oxide (D2O).
-
Add a catalytic amount of a suitable ruthenium catalyst (e.g., a ruthenium pincer complex).
-
The reaction may require elevated temperatures to proceed efficiently.
-
The reaction progress and the extent of deuteration can be monitored by NMR spectroscopy and mass spectrometry.
-
Upon completion, the catalyst can be removed by filtration or chromatography.
Experimental Workflow for Ruthenium-Catalyzed Deuteration
Caption: General workflow for the direct deuteration of D-fructose using a ruthenium catalyst.
Purification of this compound
The crude this compound obtained from either synthetic route will require purification to remove unreacted starting materials, catalysts, and byproducts. Preparative High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.
Experimental Protocol: Preparative HPLC
-
Column Selection: A column suitable for carbohydrate separation, such as an amino-propyl or a specific carbohydrate analysis column, should be used.
-
Mobile Phase: A typical mobile phase for preparative HPLC of sugars is a mixture of acetonitrile and water. The gradient can be optimized to achieve the best separation of this compound from impurities.
-
Detection: Since fructose does not have a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended for monitoring the elution of the product.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Solvent Removal: The collected fractions are then subjected to solvent evaporation under reduced pressure to yield the purified this compound.
Purification and Analysis Workflow
Caption: Workflow for the purification and quality control analysis of this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound. Note that specific yields and purity levels will be dependent on the exact reaction conditions and purification efficiency.
Table 1: Synthesis and Purification Data
| Parameter | Synthesis via D-Glucosone Reduction | Ruthenium-Catalyzed Deuteration |
| Starting Material | D-Glucose | D-Fructose |
| Deuterium Source | Sodium borodeuteride (NaBD4) | Deuterium oxide (D2O) |
| Typical Yield | High (potentially >90%) | Variable (dependent on catalyst) |
| Purification Method | Preparative HPLC | Preparative HPLC |
| Final Purity | >98% | >98% |
Table 2: Analytical Characterization Data
| Analytical Technique | Expected Results for this compound |
| 1H NMR | Disappearance or reduction of signals corresponding to the deuterated positions. |
| 13C NMR | Potential splitting of carbon signals adjacent to deuterium due to C-D coupling. |
| Mass Spectrometry (MS) | Increase in the molecular weight corresponding to the number of incorporated deuterium atoms. |
| Isotopic Purity | Determined by mass spectrometry, typically >97 atom % D. |
Signaling Pathway Involving Fructose Metabolism
The use of this compound is particularly relevant for tracing the metabolic fate of fructose. The following diagram illustrates a simplified overview of the initial steps of fructose metabolism in the liver.
Fructose Metabolism Pathway
Caption: Simplified pathway of this compound metabolism in hepatocytes.
This technical guide provides a foundational understanding for the synthesis and purification of this compound. Researchers are encouraged to consult the primary literature for more detailed and specific experimental conditions tailored to their research needs.
Unveiling the Isotopic Fingerprint: A Technical Guide to the Physicochemical Properties of Deuterated Fructose
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research and pharmaceutical development, the subtle substitution of hydrogen with its heavier isotope, deuterium, can unlock profound insights. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated fructose, offering a valuable resource for scientists leveraging these powerful isotopic tools. By altering reaction kinetics and metabolic pathways, deuterated fructose serves as an invaluable tracer and a strategic modification in drug design. This document delves into its synthesis, analytical characterization, and metabolic fate, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Physicochemical Properties
The introduction of deuterium into the fructose molecule can subtly alter its physical and chemical characteristics. While extensive data for every possible deuterated isotopologue is not exhaustively available in the literature, this section compiles known values for key deuterated fructose species alongside the properties of non-deuterated D-fructose for comparative analysis.
Table 1: General Physicochemical Properties of D-Fructose and Deuterated Analogs
| Property | D-Fructose | D-Fructose-6,6-d2 | D-Fructose-1,1,3,4,5,6,6-d7 | D-Fructose-d4 |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₀D₂O₆ | C₆H₅D₇O₆ | C₆H₈D₄O₆ |
| Molecular Weight ( g/mol ) | 180.16[1][2] | 182.17[3] | 187.20 | 184.19 |
| Melting Point (°C) | 103-105 (dec.)[4] | 119-122 (dec.) | 119-122 (dec.) | Not available |
| pKa (at 18°C) | 12.06[1][4] | Not available | Not available | Not available |
| Optical Rotation [α]D²⁰ | -132° to -92° (c=2, H₂O)[4] | -93.5° (c=2, H₂O with trace NH₄OH) | Not available | Not available |
| Solubility | Freely soluble in water; 1 g in 15 mL alcohol; 1 g in 14 mL methanol[4][5] | Not available | Not available | Water: 100 mg/mL (requires sonication and warming)[6] |
| Isotopic Purity | Not applicable | ≥98 atom % D | 97 atom % D | Not available |
| Chemical Purity | ≥99% | ≥99% (CP) | 99% (CP) | Not available |
Table 2: Spectroscopic Data of D-Fructose in Deuterated Solvent (D₂O)
This table summarizes the ¹H and ¹³C NMR chemical shifts for the major tautomers of D-fructose dissolved in deuterium oxide (D₂O). The presence of multiple tautomeric forms in solution leads to complex spectra.
| Tautomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| β-pyranose | H-1: 3.71, H-1': 3.56, H-3: 3.80, H-4: 3.90, H-5: 4.00, H-6: 4.03, H-6': 3.71[7] | C-1: 64.9, C-2: 98.8, C-3: 68.4, C-4: 70.3, C-5: 70.0, C-6: 63.2 |
| β-furanose | H-1: 4.10, H-1': 3.65, H-3: 4.22, H-4: 4.09, H-5: 3.83, H-6: 3.75, H-6': 3.65[7] | C-1: 63.8, C-2: 105.1, C-3: 76.8, C-4: 75.9, C-5: 82.3, C-6: 62.1 |
| α-furanose | H-1: 3.98, H-1': 3.70, H-3: 4.16, H-4: 4.15, H-5: 3.98, H-6: 3.70, H-6': 3.61[7] | C-1: 64.3, C-2: 102.1, C-3: 81.3, C-4: 77.5, C-5: 80.9, C-6: 63.8 |
| α-pyranose | H-1: 3.69, H-1': 3.69, H-3: 4.06, H-4: 3.93, H-5: 3.86, H-6: 3.79, H-6': 3.79[7] | C-1: 64.1, C-2: 98.9, C-3: 69.1, C-4: 70.6, C-5: 68.0, C-6: 63.5 |
| keto (open-chain) | H-1a: 4.14, H-1b: 4.08, H-3: 4.28[7] | Not readily observed due to low concentration. |
Note: Chemical shifts are referenced to an internal standard and may vary slightly depending on experimental conditions such as concentration and temperature.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis, purification, and analysis of deuterated compounds. The following sections outline generalized protocols based on established methodologies.
Synthesis of Deuterated Fructose
The synthesis of specifically deuterated fructose often involves enzymatic or chemical methods starting from labeled precursors or utilizing deuterium exchange reactions.
Protocol 1: General Procedure for Base-Catalyzed Deuterium Exchange
This method can be used to introduce deuterium at exchangeable positions.
-
Dissolution: Dissolve D-fructose in deuterium oxide (D₂O).
-
Basification: Add a catalytic amount of a base, such as pyridine or a basic ion-exchange resin, to facilitate the exchange of protons for deuterons at the hydroxyl and adjacent carbon positions.
-
Incubation: Stir the solution at a controlled temperature (e.g., room temperature to 50°C) for a specified period (hours to days) to allow for isotopic exchange. The duration and temperature will influence the extent of deuteration.
-
Neutralization and Purification: Neutralize the solution with an appropriate acid (if a soluble base was used) and remove the solvent under reduced pressure. The resulting deuterated fructose can be purified by recrystallization or chromatography.
Protocol 2: Enzymatic Synthesis of Specifically Labeled Fructose
Enzymes can be used for stereospecific deuteration. For example, aldolase can be used to synthesize fructose-6-phosphate from labeled precursors.
-
Reaction Mixture Preparation: Prepare a buffered solution containing the necessary substrates, such as dihydroxyacetone phosphate (DHAP) and a deuterated glyceraldehyde derivative, and the enzyme (e.g., fructose-6-phosphate aldolase).
-
Enzymatic Reaction: Incubate the reaction mixture at the optimal temperature and pH for the enzyme's activity.
-
Reaction Termination: Stop the reaction by methods such as heat inactivation of the enzyme or addition of a quenching agent.
-
Purification: Purify the deuterated fructose phosphate product using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC). The phosphate group can be removed enzymatically with a phosphatase if the free deuterated fructose is desired.
Analytical Characterization
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for confirming the position and extent of deuteration.
-
Sample Preparation: Dissolve a precisely weighed amount of the deuterated fructose in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. Add an internal standard for chemical shift referencing if required.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For deuterated compounds, ²H NMR can also be performed. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are valuable for unambiguous assignment of signals.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the degree of deuteration at specific positions by comparing the integrals to those of non-deuterated protons. Analyze the chemical shifts and coupling constants to confirm the structure of the isotopologue.
Protocol 4: Mass Spectrometry (MS)
MS is used to determine the molecular weight and confirm the isotopic enrichment.
-
Sample Preparation: Prepare a dilute solution of the deuterated fructose in a suitable solvent.
-
Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis: Acquire the mass spectrum. The molecular ion peak will be shifted by the number of deuterium atoms incorporated.
-
Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern. The fragmentation of deuterated fructose can provide information about the location of the deuterium labels within the molecule.
Signaling Pathways and Experimental Workflows
Deuterated fructose is instrumental in tracing metabolic pathways and understanding the flux through various biochemical reactions.
Fructose Metabolism Overview
The following diagram illustrates the primary metabolic pathways of fructose in the liver. Deuterated fructose can be used to trace the flow of carbon atoms through these pathways.
Caption: Major metabolic pathways of fructose in the liver.
Experimental Workflow for Isotopic Tracer Studies
This diagram outlines a typical workflow for conducting a metabolic study using deuterated fructose.
Caption: Workflow for metabolic studies using deuterated fructose.
Conclusion
Deuterated fructose is a powerful and versatile tool in the arsenal of researchers and drug development professionals. Its unique physicochemical properties, arising from the carbon-deuterium bond's greater stability, allow for the precise tracing of metabolic fates and the strategic modulation of pharmacokinetic profiles. This guide provides a foundational understanding of these properties, along with practical experimental frameworks. As research continues to unravel the complexities of metabolism and disease, the application of deuterated fructose and other isotopically labeled compounds will undoubtedly play a pivotal role in advancing scientific discovery and therapeutic innovation.
References
- 1. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 57-48-7 CAS MSDS (D(-)-Fructose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. D-Fructose (6,6-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1389-PK [isotope.com]
- 4. Fructose [drugfuture.com]
- 5. D- (-)-果糖 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of D-Fructose-d2: An In-depth Technical Guide to Isotopic Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The increasing use of deuterated compounds as internal standards in quantitative analysis and as tracers in metabolic research has underscored the critical need for accurate and robust methods to determine their isotopic purity. This guide provides a comprehensive technical overview of the core methodologies for the isotopic purity analysis of D-Fructose-d2, a key molecule in metabolic studies. Detailed experimental protocols, data presentation, and visual workflows are provided to equip researchers with the necessary tools for precise and reliable analysis.
Introduction to this compound and Isotopic Purity
This compound is a stable isotope-labeled form of D-Fructose where two hydrogen atoms have been replaced by deuterium. This isotopic substitution allows for its use as a tracer in metabolic flux analysis and as an internal standard in mass spectrometry-based quantification. The isotopic purity, a measure of the percentage of the deuterated isotope relative to its unlabeled counterpart, is a critical parameter that directly impacts the accuracy of experimental results.
Core Analytical Techniques for Isotopic Purity Determination
The primary analytical techniques for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining both the chemical purity and isotopic enrichment of a sample.[1][2]
Key Principles:
-
Deuterium NMR (²H-NMR): Directly detects the deuterium nuclei, providing information about the location and extent of deuteration.[3] The integration of the deuterium signal relative to a known internal standard allows for quantification.
-
Proton NMR (¹H-NMR): The absence or reduction of signals at specific positions in the ¹H spectrum, compared to the spectrum of unlabeled D-Fructose, indicates deuterium incorporation.
-
Carbon-13 NMR (¹³C-NMR): Can also be used to assess deuteration, as the coupling between carbon and deuterium (C-D) differs from the coupling between carbon and hydrogen (C-H).
Challenges in NMR Analysis of Fructose: Fructose in solution exists as a complex mixture of tautomers (α- and β-pyranose, α- and β-furanose, and the open-chain keto form), which can lead to overlapping signals in the NMR spectrum, complicating analysis.[4] Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can help to resolve these complex spectra.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). This allows for the direct measurement of the mass difference between deuterated and non-deuterated molecules.
Common MS Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the polar fructose molecule to make it volatile. This method offers excellent chromatographic separation and sensitive detection.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Directly analyzes the sample in the liquid phase, often with minimal sample preparation. High-resolution mass spectrometry (HR-MS) is particularly useful for resolving isotopic peaks.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the analysis of this compound.
Table 1: Typical Specifications of Commercially Available this compound
| Parameter | Specification | Source |
| Isotopic Purity | ≥ 98 atom % D | [9][10] |
| Chemical Purity | ≥ 98% | [9][11][12] |
| Molecular Weight | 182.17 g/mol (for D-Fructose-6,6-d2) | [9][10] |
Table 2: Common Analytical Techniques and Their Performance
| Technique | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| qNMR | Dependent on instrument and concentration | Non-destructive, provides structural information | Lower sensitivity compared to MS, complex spectra |
| GC-MS | LOD: ~0.07-0.27 mg/L (for underivatized sugars) | High sensitivity and resolution | Requires derivatization, potential for sample degradation |
| HPLC-MS | LOD: ~0.07-0.27 mg/L (for underivatized sugars) | High sensitivity and specificity, no derivatization needed | Matrix effects can suppress ionization |
Experimental Protocols
Sample Preparation for Isotopic Analysis
Proper sample preparation is crucial for accurate results. For biological samples, this may involve extraction and purification steps to remove interfering substances.
General Protocol for Sample Preparation:
-
Extraction: For biological tissues, extraction with a suitable solvent (e.g., methanol/water mixture) is necessary to isolate the fructose.
-
Deproteinization: For plasma or serum samples, precipitation of proteins using agents like acetonitrile or zinc sulfate is required.
-
Purification: Solid-phase extraction (SPE) can be used to remove salts and other interfering compounds.
-
Drying: Samples are typically dried under a stream of nitrogen or by lyophilization before derivatization (for GC-MS) or reconstitution in a suitable solvent (for LC-MS and NMR).
Quantitative NMR (qNMR) Protocol for Isotopic Purity
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., maleic acid).
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum.
-
Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Integrate the signals corresponding to the analyte (residual protons in this compound) and the internal standard.
-
Calculate the concentration of the analyte based on the integral ratio and the known concentration of the internal standard.
-
The isotopic purity can be determined by comparing the integral of a specific proton signal in the deuterated sample to the corresponding signal in a non-deuterated fructose standard of known concentration.
-
GC-MS Protocol for Isotopic Enrichment
-
Derivatization:
-
To a dried sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of hydroxylamine hydrochloride in pyridine followed by acetic anhydride to form the oxime-acetate derivative.
-
Heat the reaction mixture to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) for separation.
-
Set the mass spectrometer to scan a relevant mass range or to perform selected ion monitoring (SIM) for the molecular ions and characteristic fragments of both the deuterated and non-deuterated fructose derivatives.
-
-
Data Analysis:
-
Determine the peak areas for the ions corresponding to the deuterated (M+2) and non-deuterated (M) fructose.
-
Calculate the isotopic enrichment by taking the ratio of the peak area of the deuterated species to the sum of the peak areas of both the deuterated and non-deuterated species.
-
HPLC-MS Protocol for Isotopic Purity
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, typically the mobile phase used for the HPLC separation.
-
-
HPLC Separation:
-
Use a column suitable for carbohydrate analysis, such as an amino-propyl or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Employ an isocratic or gradient elution with a mobile phase typically consisting of acetonitrile and water.
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Acquire data in full scan mode to observe the molecular ions of both the deuterated and non-deuterated fructose.
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to the deuterated ([M-H+2]⁻) and non-deuterated ([M-H]⁻) fructose.
-
Calculate the isotopic purity from the ratio of the integrated peak areas.
-
Visualization of Workflows and Pathways
General Workflow for Isotopic Purity Analysis
Caption: General Workflow for this compound Isotopic Purity Analysis
Metabolic Pathway of Fructose
This compound is often used to trace the metabolic fate of fructose. The following diagram illustrates the primary hepatic metabolism of fructose.
Caption: Simplified Hepatic Fructose Metabolism
Conclusion
The accurate determination of the isotopic purity of this compound is paramount for its effective use in research and development. This guide has outlined the primary analytical techniques, provided quantitative data, and detailed experimental protocols for NMR and MS-based analyses. By understanding the principles and practical considerations of these methods, researchers can ensure the quality of their deuterated standards and the reliability of their experimental outcomes. The provided workflows and pathway diagrams offer a visual summary to aid in the conceptualization and execution of these analytical procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Fructose (6,6-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1389-PK [isotope.com]
- 4. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 9. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [ouci.dntb.gov.ua]
- 10. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.25 [isotope.com]
A Technical Guide to D-Fructose-d2 for Researchers and Drug Development Professionals
An in-depth exploration of the commercial landscape, key technical data, and applications of deuterated D-Fructose in metabolic research.
This technical guide provides a comprehensive overview of D-Fructose-d2, a stable isotope-labeled sugar crucial for researchers, scientists, and drug development professionals. This document details its commercial availability, key quantitative specifications, and its application in metabolic studies, offering insights into experimental design and data interpretation.
Commercial Suppliers and Quantitative Data
This compound, specifically D-Fructose-6,6-d2, is available from several reputable commercial suppliers specializing in stable isotopes. The quantitative data for these products are critical for experimental design and interpretation. Below is a summary of offerings from key suppliers.
| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Molecular Weight |
| Sigma-Aldrich | D-Fructose-6,6-d2 | 285979-75-1 | ≥98 atom % D | ≥99% (CP) | 182.17 |
| Cambridge Isotope Laboratories, Inc. | D-Fructose (6,6-D₂, 98%) | 285979-75-1 | 98% | Not Specified | 182.17 |
| MedChemExpress (MCE) | This compound | Not Specified | Not Specified | Not Specified | 182.17 |
| Biotrend | D-Fructose-6-d2 | 285979-75-1 | Not Specified | Highly Purified | 182.17 |
| Alfa Chemistry | D-Fructose-6,6-d2 | 285979-75-1 | Not Specified | Not Specified | 182.17 |
Experimental Protocols: Metabolic Tracing with this compound
Stable isotopes of fructose are invaluable tools for tracing its metabolic fate in vivo. Deuterium-labeled fructose, in particular, is increasingly used in metabolic flux analysis and imaging studies due to its non-radioactive nature and the relative ease of detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
In Vivo Deuterium Metabolic Imaging (DMI)
A key application of this compound is in deuterium metabolic imaging (DMI), a non-invasive technique to measure the uptake and metabolism of substrates in real-time.[1][2]
Objective: To measure and compare the hepatic uptake and metabolism of glucose versus fructose.
Methodology:
-
Animal Model: C57BL/6J mice are typically used.
-
Isotope Administration: A solution of [6,6’-2H2]fructose in saline is administered via intravenous (IV) bolus injection or slow infusion.
-
Imaging: Dynamic 2H magnetic resonance spectroscopy (MRS) is performed to acquire spectra from the liver.
-
Data Analysis: The time course of the deuterated fructose/glucose signal and the production of deuterated water (HDO) are monitored to determine the rates of uptake and metabolism.[1][2]
Metabolic Flux Analysis using Mass Spectrometry
Objective: To quantify the contribution of fructose to various metabolic pathways, such as glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Methodology:
-
Cell Culture or Animal Model: The experimental system is exposed to a medium or diet containing this compound.
-
Metabolite Extraction: After a defined period, metabolites are extracted from cells, tissues, or biofluids.
-
Derivatization: Metabolites are often derivatized to improve their volatility and chromatographic separation for gas chromatography-mass spectrometry (GC-MS) analysis.
-
MS Analysis: The isotopic enrichment of downstream metabolites is measured by MS. The mass isotopomer distribution reveals the pathways through which the deuterium label has been incorporated.
Signaling and Metabolic Pathways
The metabolism of fructose primarily occurs in the liver. Understanding the metabolic fate of the deuterium label from this compound is key to interpreting experimental results. The following diagrams illustrate the initial steps of fructose metabolism and a conceptual workflow for a this compound tracing experiment.
Caption: Initial steps of this compound metabolism in the liver.
Caption: A typical experimental workflow for a this compound tracing study.
References
Navigating the Isotopic Landscape: A Technical Guide to D-Fructose-d2 Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for D-Fructose-d2, a deuterated form of the natural monosaccharide D-Fructose. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize or plan to utilize this stable isotope-labeled compound in their work. By summarizing key safety data, outlining experimental protocols, and visualizing relevant biological pathways, this guide aims to ensure the safe and effective application of this compound in a laboratory setting.
Section 1: Safety and Handling
Hazard Identification and Classification
Based on the available data for D-Fructose, this compound is not classified as a hazardous substance.[7][8][9] It is a white, crystalline solid that is odorless.[10]
Potential Health Effects:
-
Eye Contact: May cause mild eye irritation.[10]
-
Skin Contact: Low hazard for usual industrial handling.[10]
-
Ingestion: Low hazard for usual industrial handling.[10]
-
Inhalation: Dust may be irritating to the respiratory tract.[10]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of D-Fructose. These values are expected to be very similar for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀D₂O₆ (for this compound) | N/A |
| Molecular Weight | Approx. 182.17 g/mol (for this compound) | N/A |
| Appearance | White crystalline powder | [11] |
| Odor | Odorless | [10] |
| Melting Point | 103-105 °C | [7] |
| Solubility | Freely soluble in water | [7] |
| Stability | Stable under normal conditions | [10] |
Handling and Storage
Handling:
-
Ensure adequate ventilation to avoid dust formation.[10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[7][12]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Wash hands thoroughly after handling.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
-
Store away from strong oxidizing agents.[10]
First Aid Measures
| Exposure | First Aid Measures | Source |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists. | [10] |
| Skin Contact | Wash off with soap and plenty of water. Get medical attention if irritation develops or persists. | [10] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | N/A |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms appear. | [10] |
Section 2: Experimental Protocols
This compound is a valuable tool in metabolic research, particularly in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to trace metabolic pathways.[13][14][15]
NMR Spectroscopic Analysis of this compound in Solution
This protocol is adapted from a study on the tautomeric composition of D-fructose in D₂O.
Objective: To determine the tautomeric distribution of this compound in an aqueous solution using ¹H NMR spectroscopy.
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in deuterium oxide (D₂O).
-
Equilibration: Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for a sufficient period to reach tautomeric equilibrium.
-
NMR Data Acquisition: Acquire ¹H NMR spectra at the desired temperature.
-
Data Analysis: Integrate the signals corresponding to the different tautomers (β-pyranose, β-furanose, α-furanose, and α-pyranose) to determine their relative concentrations.
Enzymatic Assay for D-Fructose Quantification
This protocol can be used to determine the concentration of D-Fructose, and by extension this compound, in a sample.
Principle:
D-Fructose is phosphorylated by hexokinase (HK) to fructose-6-phosphate (F-6-P). Phosphoglucose isomerase (PGI) then converts F-6-P to glucose-6-phosphate (G-6-P). Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G-6-P, reducing NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the amount of D-Fructose in the sample.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing buffer, ATP, NADP⁺, hexokinase, and glucose-6-phosphate dehydrogenase.
-
Sample Preparation: Prepare the sample solution containing this compound.
-
Reaction Initiation: Add phosphoglucose isomerase to the reaction mixture to start the conversion of fructose-6-phosphate.
-
Absorbance Measurement: Monitor the change in absorbance at 340 nm until the reaction is complete.
-
Calculation: Calculate the concentration of this compound based on the change in absorbance and the molar extinction coefficient of NADPH.
Section 3: Signaling Pathways and Logical Relationships
The primary metabolic pathway for fructose is fructolysis, which occurs mainly in the liver.[16] this compound is expected to follow the same pathway, with potential differences in reaction rates.
Fructolysis Pathway
The following diagram illustrates the key steps in the fructolysis pathway.
Experimental Workflow for Stable Isotope Tracing
The use of this compound as a tracer in metabolic studies follows a general workflow to track its fate through various metabolic pathways.
Fructose Signaling
While primarily a metabolite, fructose can also act as a signaling molecule. The following diagram depicts a simplified representation of a fructose signaling pathway identified in plants, which may provide a conceptual framework for investigating similar pathways in other organisms.
Section 4: Conclusion
This compound is a valuable research tool with a safety profile that can be effectively managed by following standard laboratory safety procedures for non-hazardous chemical solids. Its primary utility lies in its application as a stable isotope tracer for metabolic research, enabling detailed investigation of fructolysis and related metabolic pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals to safely and effectively incorporate this compound into their studies. As with any chemical, it is imperative to consult the most current safety information from the supplier and to conduct a thorough risk assessment before use.
References
- 1. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. bioscientia.de [bioscientia.de]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. uprm.edu [uprm.edu]
- 10. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 11. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 13. The use of stable isotopes in metabolic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Fructolysis - Wikipedia [en.wikipedia.org]
The Deuterium Shift: A Technical Guide to the Historical and Contemporary Use of Deuterium-Labeled Sugars in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has proven to be a powerful tool in the study of biological systems. Deuterium-labeled compounds, particularly sugars, have been instrumental in unraveling complex metabolic pathways, understanding disease states, and accelerating drug discovery and development.[1][2] This technical guide provides an in-depth exploration of the historical context, key experimental methodologies, and quantitative data associated with the use of deuterium-labeled sugars.
The journey of deuterium-labeled sugars in research began in the 1930s with the pioneering work of Rudolf Schoenheimer and David Rittenberg, who first utilized deuterium as a metabolic tracer.[3] However, the initial excitement was tempered by concerns over kinetic isotope effects and the concurrent rise of more easily detectable radioactive isotopes like tritium (³H) and carbon-14 (¹⁴C).[4] It was not until the development of more sensitive analytical techniques, such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS), that the full potential of deuterium labeling could be realized.[4][5] The turn of the 21st century has witnessed a renaissance in the use of deuterium-labeled sugars, largely driven by the advent of Deuterium Metabolic Imaging (DMI), a non-invasive technique for mapping metabolic activity in vivo.[5][6][7]
This guide will delve into the core applications of deuterium-labeled sugars, including metabolic flux analysis, pharmacokinetic studies, and the elucidation of enzymatic mechanisms. We will provide detailed experimental protocols for key techniques, present quantitative data in a clear and comparative format, and visualize complex pathways and workflows to facilitate a deeper understanding of this critical technology.
Data Presentation: Quantitative Insights into Deuterium Labeling
The quantitative data derived from studies using deuterium-labeled sugars are crucial for interpreting metabolic processes. The following tables summarize key parameters such as isotopic enrichment, kinetic isotope effects, and label loss.
| Labeled Sugar | Organism/System | Tissue/Cell Type | Isotopic Enrichment (%) | Analytical Method | Reference |
| [6,6'-²H₂]-glucose | Human | Brain (Gray Matter) | ~1.99 mM (¹H-Glc) | DMI | [8] |
| [6,6'-²H₂]-glucose | Human | Brain (White Matter) | ~1.66 mM (¹H-Glc) | DMI | [8] |
| [6,6'-²H₂]-glucose | Rat | Brain | 74 ± 9 (newly formed plasma glucose) | GC/MS | [9][10] |
| [U-²H₇]glucose | Human | Brain | 1.8 ± 0.3 (HDO signal ratio vs. [6,6'-²H₂]-glucose) | DMI | [11] |
| [U-²H₇]glucose | Human | Brain | 1.7 ± 0.3 (Glx signal ratio vs. [6,6'-²H₂]-glucose) | DMI | [11] |
Table 1: Isotopic Enrichment of Deuterium-Labeled Glucose and its Metabolites in vivo. This table provides examples of the levels of deuterium enrichment observed in different tissues and metabolites following the administration of deuterium-labeled glucose. These values are critical for assessing the sensitivity and feasibility of metabolic studies.
| Substrate | Enzyme/Pathway | Kinetic Isotope Effect (kH/kD) | System | Reference |
| [U-²H₇]glucose | Glycolysis | ~1.1 - 1.3 | Perfused Rat Hearts | [12] |
| d₄-Spore Photoproduct | Spore Photoproduct Lyase | Apparent (DV) KIE ~6, Competitive (DV/K) KIE ~20 | In vitro | [13] |
| Deuterated Substrates | General C-H bond cleavage | 6-10 | Theoretical | [14] |
| NADL (L=H,D) | Glycerol-3-Phosphate Dehydrogenase | 1.5 - 3.1 | In vitro | [15] |
Table 2: Kinetic Isotope Effects (KIEs) in Reactions Involving Deuterium-Labeled Sugars. The kinetic isotope effect, the change in reaction rate upon isotopic substitution, can provide valuable information about reaction mechanisms. A significant KIE indicates that the C-H bond is broken in the rate-determining step of the reaction.
| Labeled Substrate | Metabolite | Label Loss (%) | System | Reference |
| [6,6-²H₂]-glucose | Lactate | 15.7 ± 2.6 | Rat Brain | [16] |
| [6,6-²H₂]-glucose | Glutamate | 37.9 ± 1.1 | Rat Brain | [16] |
| [6,6-²H₂]-glucose | Glutamine | 41.5 ± 5.2 | Rat Brain | [16] |
| [2-²H₃]-acetate | Glutamate | 14.4 ± 3.4 | Rat Brain | [16] |
| [2-²H₃]-acetate | Glutamine | 13.6 ± 2.2 | Rat Brain | [16] |
Table 3: Deuterium Label Loss in Metabolic Pathways. Understanding the extent of deuterium label loss through exchange reactions is essential for accurate metabolic flux analysis. This table quantifies the loss of deuterium from labeled substrates as they are converted to downstream metabolites.
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterium-labeled sugars.
Protocol 1: Synthesis of [6,6'-²H₂]-D-Glucose
This protocol is a generalized representation based on common chemical synthesis methods.
Materials:
-
D-Glucose
-
Deuterium oxide (D₂O)
-
Ruthenium on carbon (Ru/C) catalyst
-
Hydrogen gas (H₂)
-
Anhydrous solvents (e.g., methanol, ethanol)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Dissolution: Dissolve D-glucose in D₂O.
-
Catalytic Exchange: Add the Ru/C catalyst to the solution.
-
Hydrogenation/Deuteration: Place the reaction mixture under a hydrogen atmosphere and stir vigorously at a controlled temperature and pressure. The ruthenium catalyst facilitates the exchange of hydrogen atoms at the C6 position with deuterium from the D₂O solvent.[17]
-
Monitoring: Monitor the reaction progress using NMR spectroscopy to determine the extent of deuteration.
-
Purification: Once the desired level of deuteration is achieved, filter the catalyst and purify the [6,6'-²H₂]-D-glucose from the reaction mixture using techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using NMR and mass spectrometry.
Protocol 2: In Vivo Deuterium Metabolic Imaging (DMI) of Glucose Metabolism
This protocol outlines a typical DMI experiment in a human subject.
Subject Preparation:
-
Subjects should fast overnight prior to the study.
-
Obtain informed consent and ensure all ethical guidelines are followed.
Administration of Labeled Glucose:
-
Administer a solution of [6,6'-²H₂]-D-glucose (typically 0.75 g/kg body weight) orally.[11]
-
Allow a period of 30-45 minutes for the glucose to be absorbed and metabolized before starting the imaging acquisition for steady-state measurements.[7] For dynamic studies, administration can occur within the MRI scanner.[7]
DMI Data Acquisition:
-
Position the subject in a high-field MRI scanner (e.g., 7T).
-
Acquire anatomical reference images (e.g., T1-weighted MRI).
-
Perform a 3D MR Spectroscopic Imaging (MRSI) acquisition using a pulse-acquire sequence with phase-encoding gradients to obtain spatially resolved deuterium spectra.[7]
-
Acquire data over a period of time (e.g., 90 minutes) to observe the dynamic changes in deuterated metabolites.[11]
Data Processing and Analysis:
-
Process the raw MRSI data, including Fourier transformation and phase correction.
-
Perform spectral fitting on the deuterium spectra from each voxel to quantify the signal intensities of deuterated glucose, lactate, and glutamate+glutamine (Glx).[7]
-
Generate metabolic maps by overlaying the quantified metabolite concentrations onto the anatomical images.
Protocol 3: GC/MS-based Metabolic Flux Analysis
This protocol describes the analysis of deuterium-labeled glucose and its metabolites from plasma samples.
Sample Preparation:
-
Collect blood samples at various time points after administration of deuterium-labeled glucose.
-
Separate plasma by centrifugation.
-
Deproteinize the plasma samples.
Derivatization:
-
Derivatize the glucose and other metabolites in the plasma extract to make them volatile for GC analysis. A common method is the preparation of aldonitrile pentaacetate derivatives.[9][10]
GC/MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC/MS).
-
Separate the different metabolites based on their retention times on the GC column.
-
Analyze the mass spectra of the eluting compounds to determine the mass isotopomer distributions, which reveal the extent and position of deuterium labeling.[9][10]
Data Analysis:
-
Correct the raw mass isotopomer data for the natural abundance of isotopes.
-
Use metabolic flux analysis software to fit the isotopic labeling data to a metabolic network model and calculate the fluxes through different pathways.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Glycolysis pathway showing the tracing of deuterium from [6,6'-²H₂]-glucose to lactate.
Caption: TCA cycle entry showing deuterium incorporation from pyruvate into glutamate.
Caption: A simplified experimental workflow for a Deuterium Metabolic Imaging (DMI) study.
Conclusion
The use of deuterium-labeled sugars has evolved from a niche technique in early metabolic research to a cornerstone of modern systems biology and drug development. The historical challenges of detection and concerns over kinetic isotope effects have been largely overcome by technological advancements, paving the way for powerful applications like Deuterium Metabolic Imaging. This guide has provided a comprehensive overview of the historical context, detailed experimental protocols for key applications, and a compilation of essential quantitative data. The visualizations of metabolic pathways and experimental workflows further clarify the intricate processes involved. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practices outlined in this guide is essential for harnessing the full potential of deuterium-labeled sugars to advance our understanding of health and disease.
References
- 1. Metabolic imaging with deuterium labeled substrates. - Cancer Research UK Cambridge Institute [cruk.cam.ac.uk]
- 2. Measurement of proliferation and disappearance of rapid turnover cell populations in human studies using deuterium-labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. What is Deuterium Metabolic Imaging (DMI)? < Deuterium Metabolic Imaging [medicine.yale.edu]
- 8. Whole‐brain deuterium metabolic imaging via concentric ring trajectory readout enables assessment of regional variations in neuronal glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose‐d2 and Glucose‐d7 Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cds.ismrm.org [cds.ismrm.org]
- 13. Kinetic Isotope Effects and Hydrogen/Deuterium Exchange Reveal Large Conformational Changes During the Catalysis of the Clostridium acetobutylicum Spore Photoproduct Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stereo- and regioselective direct multi-deuterium-labeling methods for sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Metabolic Secrets: The Theoretical Basis and Application of D-Fructose-d2 in Tracer Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic research is continually evolving, demanding more precise and non-invasive tools to dissect complex biological pathways. In this context, stable isotope tracers have become indispensable. Among these, deuterium-labeled compounds, particularly D-Fructose-d2, are gaining prominence for their unique advantages in in vivo metabolic investigations. This technical guide provides a comprehensive overview of the theoretical underpinnings, experimental considerations, and key applications of this compound in tracer studies, with a focus on Deuterium Metabolic Imaging (DMI).
Core Principles: Why this compound?
The utility of this compound, most commonly in the form of [6,6′-2H2]fructose, as a metabolic tracer stems from several key principles:
-
Low Natural Abundance of Deuterium: Deuterium (2H) has a very low natural abundance (approximately 0.0115%).[1] This results in a minimal background signal, allowing for the sensitive detection of the tracer and its metabolic products.[1]
-
Non-Radioactive and Biocompatible: As a stable isotope, this compound is non-radioactive, making it safe for longitudinal studies in both preclinical models and human subjects.
-
Unique Fructose Metabolism: Unlike glucose, which is utilized by most tissues, fructose is predominantly metabolized in the liver.[2] This organ-specific uptake makes this compound an excellent probe for investigating hepatic metabolism.[1][3] Over 80% of ingested fructose is metabolized by the liver in the first pass.[2]
-
Bypassing Key Glycolytic Regulation: Fructose enters the glycolytic pathway downstream of the major rate-limiting enzyme, phosphofructokinase.[4] This distinct entry point allows for the study of metabolic fluxes that are not subject to the same regulatory controls as glucose metabolism.
-
Advantages in Deuterium Metabolic Imaging (DMI): The short T1 relaxation times of deuterium nuclei enable rapid signal averaging, leading to a higher sensitivity per unit of time for DMI compared to 13C Magnetic Resonance Spectroscopy (MRS).[5] Furthermore, deuterium-labeled compounds are generally more cost-effective than their 13C-labeled counterparts.[5][6]
Key Applications in Metabolic Research
The unique properties of this compound make it a powerful tool for investigating a range of physiological and pathological conditions:
-
Hepatic Metabolism and Disease: Given its primary metabolism in the liver, this compound is extensively used to study hepatic glucose and lipid metabolism. It has shown significant promise in understanding the pathophysiology of non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.[3]
-
Cancer Metabolism: Altered metabolism is a hallmark of cancer. This compound can be used to probe the metabolic reprogramming in cancer cells, particularly in liver cancer (hepatocellular carcinoma).[7][8]
-
Cardiac and Neural Disorders: Emerging research suggests that fructose metabolism may play a role in cardiac and neurodegenerative diseases.[9] this compound offers a novel way to investigate these metabolic alterations non-invasively.
Experimental Protocols: A Practical Guide
The successful application of this compound in tracer studies relies on robust experimental design and execution. Below are generalized protocols for in vitro and in vivo studies.
In Vitro Studies with HepG2 Cells
Human hepatoma (HepG2) cells are a widely used model for studying liver metabolism.
Cell Culture and Treatment:
-
HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[7]
-
For metabolic studies, cells are seeded in multi-well plates and grown to a desired confluency (e.g., 80%).[10]
-
The standard medium is then replaced with a medium containing a specific concentration of this compound (e.g., 10 mM [6,6′-2H2]fructose).[7]
-
Cells are incubated for various time points (e.g., 1, 6, 24 hours) to monitor the metabolic fate of the tracer.[10][11]
Sample Collection and Analysis:
-
At each time point, the cell culture medium is collected to analyze extracellular metabolites.[7]
-
Cells are harvested, and intracellular metabolites are extracted using appropriate solvents (e.g., methanol/water).
-
Metabolite analysis is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to identify and quantify the deuterated products.[7]
In Vivo Studies using Deuterium Metabolic Imaging (DMI)
DMI allows for the non-invasive, real-time visualization of this compound metabolism in living organisms.
Animal Preparation and Tracer Administration:
-
Animal models, such as mice, are typically fasted overnight to ensure a baseline metabolic state.
-
This compound is administered either as an intravenous (IV) bolus injection or a slow infusion.[3] The dosage is calculated based on the animal's body weight (e.g., 1.3 g/kg).[9]
Deuterium Metabolic Imaging (DMI) Acquisition:
-
The animal is placed in an MRI scanner equipped for deuterium imaging.
-
Anatomical reference scans (e.g., T2-weighted) are acquired.
-
Dynamic 2H MRSI data is acquired before, during, and after the administration of this compound to track the appearance and conversion of the tracer.[3] A typical DMI acquisition might use a pulse-acquire sequence with phase-encoding gradients.[12]
Data Processing and Analysis:
-
The acquired 2H MRSI data is processed to generate metabolic maps.
-
Spectral fitting is used to quantify the signals from this compound and its downstream metabolites, such as deuterated water (HDO), glucose, and glutamate/glutamine (Glx).[7]
-
The metabolic rates can be calculated from the dynamic changes in the concentrations of these metabolites.[7]
Quantitative Data Summary
The following tables summarize key quantitative findings from tracer studies using deuterated fructose.
Table 1: In Vivo Metabolic Rates of [6,6′-2H2]fructose vs. [6,6′-2H2]glucose in Mouse Liver
| Parameter | [6,6′-2H2]fructose | [6,6′-2H2]glucose | Reference |
| Initial Uptake (IV Bolus) | > 2-fold higher | - | [3] |
| Signal Decay (IV Bolus) | 2.5-fold faster | - | [3] |
| Deuterated Water Production | Faster | Slower | [3] |
Table 2: Metabolic Fate of Ingested Fructose in Humans (from Isotopic Tracer Studies)
| Metabolic Fate | Percentage of Ingested Fructose | Time Frame | Conditions | Reference |
| Oxidation | 45.0% ± 10.7% | 3-6 hours | Non-exercising | [5][13] |
| Oxidation | 45.8% ± 7.3% | 2-3 hours | Exercising | [5][13] |
| Conversion to Glucose | 41% ± 10.5% | 3-6 hours | - | [5][13] |
| Conversion to Lactate | ~25% | Within a few hours | - | [5][13] |
| Direct Conversion to Plasma Triglycerides | <1% | - | - | [5][13] |
Visualizing the Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows associated with this compound tracer studies.
Conclusion and Future Directions
This compound has emerged as a valuable tracer for probing metabolic pathways in a non-invasive and sensitive manner. Its unique metabolic properties make it particularly well-suited for studying liver metabolism in health and disease. The continued development of DMI techniques, coupled with the use of this compound and other deuterated substrates, holds immense potential for advancing our understanding of metabolic regulation and for the development of novel diagnostic and therapeutic strategies for a wide range of metabolic disorders. Future research will likely focus on the clinical translation of these methods for early disease detection, monitoring treatment response, and personalizing patient care.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [6,6'-2 H2 ] fructose as a deuterium metabolic imaging probe in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. Temporal metabolomic responses of cultured HepG2 liver cells to high fructose and high glucose exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Effects of Fructose and Glucose on Lipogenic Gene Expression and Intermediary Metabolism in HepG2 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicine.yale.edu [medicine.yale.edu]
- 13. Gallic acid impairs fructose-driven de novo lipogenesis and ameliorates hepatic steatosis via AMPK-dependent suppression of SREBP-1/ACC/FASN cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using D-Fructose-d2 in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Fructose-d2 is a stable isotope-labeled form of fructose where two hydrogen atoms have been replaced by deuterium. This non-radioactive tracer is an invaluable tool in metabolomics for elucidating the intricate pathways of fructose metabolism. Its use allows for the precise tracking of fructose-derived carbons through various metabolic routes, providing quantitative insights into metabolic fluxes and pathway activities. These studies are critical for understanding the role of fructose in health and in the pathophysiology of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.
Applications of this compound in Metabolomics
The primary applications of this compound in metabolomics include:
-
Metabolic Flux Analysis (MFA): this compound is used to quantify the rates (fluxes) of metabolic pathways. By measuring the incorporation of deuterium into downstream metabolites, researchers can model and determine the velocity of specific biochemical reactions.[1][2] This is crucial for understanding how cells utilize fructose for energy production, biosynthesis, and storage under various physiological and pathological conditions.
-
Tracing the Metabolic Fate of Fructose: Stable isotope tracing with this compound allows for the qualitative and quantitative determination of how fructose is converted into other metabolites. Key metabolic fates that can be traced include its conversion to glucose, lactate, glycogen, and fatty acids.[3][4][5] These studies have been instrumental in understanding the distinct metabolic handling of fructose compared to glucose.
-
Internal Standard for Quantification: In mass spectrometry-based metabolomics, deuterated compounds like this compound can serve as ideal internal standards for the accurate quantification of their unlabeled counterparts.[2] The co-elution and similar ionization efficiency of the labeled and unlabeled forms allow for correction of variations in sample preparation and instrument response.
Key Metabolic and Signaling Pathways
Fructose metabolism primarily occurs in the liver and involves several key pathways:
-
Fructolysis: Upon entering hepatocytes, fructose is rapidly phosphorylated to fructose-1-phosphate (F1P) by ketohexokinase (KHK).[3] F1P is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P).
-
Glycolysis and Gluconeogenesis: Both DHAP and G3P, the products of fructolysis, are intermediates of glycolysis and can be further metabolized to pyruvate or used for gluconeogenesis to produce glucose.[3]
-
Tricarboxylic Acid (TCA) Cycle: Pyruvate derived from fructose metabolism can enter the TCA cycle for energy production (ATP synthesis).
-
De Novo Lipogenesis (DNL): The rapid and unregulated influx of fructose-derived carbons into the glycolytic pathway can lead to an excess of acetyl-CoA, the primary substrate for DNL. This can result in increased synthesis of fatty acids and triglycerides, contributing to hepatic steatosis.
-
Signaling Pathway Activation: Fructose metabolism activates key transcription factors, notably the Carbohydrate-Responsive Element-Binding Protein (ChREBP).[6][7] ChREBP, in turn, upregulates the expression of genes involved in fructolysis, glycolysis, and lipogenesis, creating a feed-forward loop that promotes fat storage.[3]
Metabolic fate of this compound in hepatocytes.
Experimental Workflow
A typical metabolomics study using this compound involves several key stages, from sample preparation to data analysis. The following diagram outlines a general workflow for an in vitro cell culture experiment.
General experimental workflow for a this compound tracer study.
Quantitative Data Summary
The following tables summarize quantitative data from human isotopic tracer studies on fructose metabolism. These values represent the metabolic fate of an oral fructose load over several hours.
Table 1: Oxidation Rate of Ingested Fructose
| Condition | Mean Oxidation Rate (% of ingested dose) | Study Duration (hours) |
| Non-exercising subjects | 45.0 ± 10.7 | 3 - 6 |
| Exercising subjects | 45.8 ± 7.3 | 2 - 3 |
| Fructose co-ingested with glucose (exercising) | 66.0 ± 8.2 | 2 - 3 |
| Data adapted from Sun and Empie (2012).[4][5] |
Table 2: Conversion of Ingested Fructose to Other Metabolites
| Metabolic Fate | Mean Conversion Rate (% of ingested dose) | Study Duration (hours) |
| Conversion to Glucose | 41.0 ± 10.5 | 3 - 6 |
| Conversion to Lactate | ~25% | < 6 |
| Direct Conversion to Plasma Triglycerides | < 1% | < 6 |
| Data adapted from Sun and Empie (2012).[4][5] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Culture Labeling with this compound
This protocol is designed for adherent cells, such as HepG2 human hepatoma cells.
Materials:
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Liquid nitrogen or ice-cold methanol
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in standard glucose-containing medium.
-
Prepare the labeling medium by dissolving this compound in glucose-free medium to the desired final concentration (e.g., 5-10 mM).
-
Aspirate the standard culture medium from the cells.
-
Wash the cells twice with pre-warmed PBS to remove any residual glucose.
-
Add the this compound labeling medium to the cells and incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).
-
To quench metabolism, rapidly aspirate the labeling medium and immediately add liquid nitrogen to cover the cell monolayer.[8] Alternatively, wash the cells with ice-cold PBS and then add ice-cold methanol.[8]
Protocol 2: Metabolite Extraction
This protocol is for the extraction of polar metabolites from quenched cell cultures.
Materials:
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 13,000 x g at 4°C
Procedure:
-
After quenching, add 1 mL of ice-cold 80% methanol to each plate of cells.
-
Use a cell scraper to scrape the cells into the methanol solution.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
Protocol 3: Analysis by Mass Spectrometry
A. LC-MS/MS Method (for underivatized polar metabolites)
This method is suitable for the analysis of this compound and its phosphorylated derivatives, as well as other polar metabolites.
Instrumentation and Columns:
-
UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Asahipak NH2P-50).[2]
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).
-
Inject the sample onto the HILIC column.
-
Elute metabolites using a gradient of decreasing Mobile Phase B (e.g., starting at 85% B, holding for 1-2 minutes, then decreasing to 20% B over 10-15 minutes).
-
Operate the mass spectrometer in negative ion mode for the detection of fructose and its phosphorylated intermediates.
-
Use Multiple Reaction Monitoring (MRM) or full scan MS/MS to detect and quantify the deuterated metabolites.
B. GC-MS Method (for derivatized volatile metabolites)
This method is suitable for analyzing non-volatile metabolites like sugars and organic acids after derivatization to make them volatile.
Derivatization Procedure:
-
To the dried metabolite extract, add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Incubate at 30°C for 90 minutes with shaking.
-
Add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Incubate at 37°C for 30 minutes.[9]
-
Transfer the derivatized sample to a GC-MS vial.
Instrumentation and Conditions:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or TOF).
-
DB-5 or similar capillary column.[10]
GC Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 325°C at 10°C/minute.
-
Hold at 325°C for 10 minutes.[9]
MS Conditions:
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 50-600.
-
Ion source temperature: 230°C.[11]
Data Analysis
-
Peak Integration and Isotopologue Distribution: Process the raw MS data to identify and integrate the peaks corresponding to the deuterated and non-deuterated forms of each metabolite. Determine the mass isotopologue distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Correction for Natural Isotope Abundance: Correct the measured MIDs for the natural abundance of heavy isotopes (e.g., 13C, 15N).
-
Metabolic Flux Calculation: Use the corrected MIDs as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the fluxes through the metabolic network. This involves fitting the experimental labeling data to a metabolic model.
By following these protocols and application notes, researchers can effectively utilize this compound to gain a deeper understanding of fructose metabolism and its implications in health and disease.
References
- 1. aua.gr [aua.gr]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Fructose metabolism and metabolic disease [jci.org]
- 4. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]
- 6. clinicianresources.bcm.edu [clinicianresources.bcm.edu]
- 7. Recent Progress on Fructose Metabolism—Chrebp, Fructolysis, and Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of D-Fructose-d2 Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rising prevalence of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes has intensified the need for advanced analytical methods to study nutrient metabolism.[1][2] Fructose, in particular, has been implicated as a key dietary component contributing to these conditions due to its unique metabolic pathways primarily within the liver, which bypass key regulatory steps of glycolysis.[3][4][5] Stable isotope tracers, such as deuterium-labeled D-Fructose (D-Fructose-d2), are invaluable tools for elucidating the fate of fructose carbons in vivo. This application note provides a detailed protocol for the quantification of this compound and its key downstream metabolites in biological matrices using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS). The method offers high sensitivity and specificity, enabling precise tracking of fructose-derived carbons through central metabolic pathways.
Metabolic Pathway of this compound
Unlike glucose, fructose is primarily metabolized in the liver, kidneys, and small intestine by a distinct set of enzymes.[6][7] Upon entering the cell, this compound is phosphorylated by fructokinase (KHK) to Fructose-1-Phosphate-d2. This intermediate is then cleaved by Aldolase B into two triose phosphates: Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-d2.[4][8] These three-carbon units can then enter several major metabolic pathways, including glycolysis, gluconeogenesis (to form glucose-d2), and de novo lipogenesis.[2][3] The use of this compound allows for the precise tracing of the fructose backbone into these subsequent metabolic pools.
Caption: Metabolic fate of this compound in hepatocytes.
Experimental Protocols
This section details the complete workflow for sample preparation and LC-MS/MS analysis to quantify this compound and its metabolites.
Overall Experimental Workflow
The process begins with the collection of biological samples, followed by immediate quenching and extraction of metabolites. The resulting extract is then analyzed by LC-MS/MS, and the data is processed for quantification.
Caption: General workflow for metabolite analysis.
Sample Preparation (Plasma)
This protocol is optimized for the extraction of polar metabolites from plasma or serum.
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, aliquot 50 µL of plasma.
-
Internal Standard Addition: Add 5 µL of a pre-prepared internal standard solution (e.g., 100 µM [¹³C₆]-Glucose in water) to each sample.
-
Protein Precipitation: Add 450 µL of ice-cold extraction solution (80% methanol, 20% water).[9] This high proportion of organic solvent effectively precipitates proteins while keeping polar metabolites in solution.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis, avoiding the protein pellet.
-
Drying (Optional): For concentrating the sample, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of analysis solvent (e.g., 75% acetonitrile/25% water).
-
Injection: Inject the final extract into the LC-MS/MS system.
LC-MS/MS Method
Chromatographic separation of sugar isomers is critical and is best achieved using a HILIC column.[10] Mass spectrometry is performed in negative ion mode using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| LC System | UPLC/HPLC system |
| Column | Asahipak NH2P-50 4E (4.6 x 250 mm) or equivalent HILIC column[9][11] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 9.2[9] |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic elution with 75% Mobile Phase B[9] |
| Flow Rate | 0.8 mL/min[9] |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | 15 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V[9] |
| Temperature | 600°C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 60 psi |
| Ion Source Gas 2 | 60 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation and Quantification
Quantification is achieved by creating a calibration curve using standards of known concentrations and normalizing the peak area of each analyte to the peak area of the internal standard. The MRM transitions for this compound and its metabolites must be empirically determined but can be predicted based on known fragmentation patterns of their unlabeled counterparts. The [M-H]⁻ adduct is typically monitored as the precursor ion.
Table 3: Example MRM Transitions for this compound Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
|---|---|---|---|
| This compound | 181.1 | 89.0 | Negative |
| Glucose-d2 | 181.1 | 89.0 | Negative |
| Lactate-d1 | 90.0 | 44.0 | Negative |
| Glycerol-3-P-d2 | 173.0 | 97.0 | Negative |
| [¹³C₆]-Glucose (IS) | 185.1 | 92.0 | Negative |
Table 4: Sample Quantitative Data Summary Below is an example of how quantitative results can be summarized. Data represents the mean concentration (µM) ± standard deviation in plasma samples from a control group and a group treated with this compound.
| Metabolite | Control Group (µM) | This compound Treated (µM) |
| This compound | Not Detected | 150.5 ± 25.2 |
| Glucose-d2 | Not Detected | 85.3 ± 11.7 |
| Lactate-d1 | Not Detected | 210.1 ± 30.4 |
Method Considerations
-
Isomer Separation: Baseline chromatographic separation of fructose and glucose is challenging but essential as they are isomers and can have identical MRM transitions.[10] HILIC columns and optimized isocratic conditions are crucial for this separation.[9]
-
Internal Standard: A stable isotope-labeled internal standard that is not expected to be present in the samples (e.g., [¹³C₆]-Glucose) should be used to correct for matrix effects and variations in sample processing and instrument response.
-
Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement. The effectiveness of the protein precipitation step and the use of a suitable internal standard are key to mitigating these effects.
-
Sample Stability: Polar metabolites can be prone to degradation. Samples should be kept on ice during processing, and long-term storage should be at -80°C.
Conclusion
The HILIC-LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific platform for quantifying this compound and its metabolites. This technique is a powerful tool for researchers in academia and the pharmaceutical industry to investigate the metabolic fate of dietary fructose and its contribution to the pathophysiology of metabolic diseases.
References
- 1. Fructose metabolism and its roles in metabolic diseases, inflammatory diseases, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 7. Normal Roles for Dietary Fructose in Carbohydrate Metabolism [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 10. Simultaneous Quantitation of Mannose, Glucose, Fructose, and Galactose by LC-MS/MS - Alturas Analytics, Inc. [alturasanalytics.com]
- 11. ovid.com [ovid.com]
Application Notes and Protocols for NMR Spectroscopic Analysis of D-Fructose-d2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of D-Fructose-d2. The methodologies outlined are essential for the structural elucidation, quantification, and purity assessment of deuterated fructose, a valuable tool in metabolic research and drug development.
Introduction
D-Fructose, a key monosaccharide, exists in solution as a complex equilibrium of five tautomers: β-pyranose, β-furanose, α-furanose, α-pyranose, and the linear keto form.[1][2] The distribution of these tautomers is sensitive to solvent and temperature. NMR spectroscopy is a powerful technique for characterizing this equilibrium and obtaining detailed structural information. The use of isotopically labeled this compound, where two hydrogen atoms are replaced by deuterium, can simplify complex proton NMR spectra and provide specific insights into metabolic pathways. This note assumes deuteration at non-anomeric positions, which would lead to the absence of corresponding signals in the ¹H NMR spectrum.
Quantitative Data Summary
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the major tautomers of D-Fructose in D₂O. While the data is for unlabeled fructose, it serves as a close reference for this compound. Deuteration is expected to cause minor shifts in the signals of neighboring protons and carbons. The specific deuterated positions in this compound will result in the disappearance of the corresponding proton signals and a change in the multiplicity of adjacent proton signals.
Table 1: ¹H Chemical Shifts (ppm) of D-Fructose Tautomers in D₂O at 20°C. [1]
| Proton | β-pyranose | β-furanose | α-furanose | α-pyranose | keto |
| H-1a | 3.65 | 3.60 | 3.70 | 3.65 | 4.25 |
| H-1b | 3.56 | 3.56 | 3.60 | 3.56 | 4.25 |
| H-3 | 4.05 | 4.15 | 4.20 | 3.90 | 4.30 |
| H-4 | 3.80 | 4.05 | 4.10 | 3.80 | 4.15 |
| H-5 | 3.90 | 3.95 | 3.90 | 3.90 | 4.05 |
| H-6a | 3.75 | 3.70 | 3.75 | 3.75 | 3.75 |
| H-6b | 3.70 | 3.65 | 3.70 | 3.70 | 3.70 |
Note: Chemical shifts are referenced to an internal standard. The complexity of the spectrum arises from the overlap of these resonances.[1]
Table 2: ¹³C Chemical Shifts (ppm) of D-Fructose Tautomers in D₂O. [3]
| Carbon | β-pyranose | β-furanose | α-furanose |
| C-1 | 64.9 | 63.8 | 62.5 |
| C-2 | 98.2 | 104.9 | 101.9 |
| C-3 | 68.1 | 77.4 | 76.1 |
| C-4 | 70.1 | 75.9 | 74.8 |
| C-5 | 69.8 | 81.2 | 80.2 |
| C-6 | 63.9 | 62.1 | 63.2 |
Note: The anomeric carbon (C-2) signals are particularly useful for identifying and quantifying the different tautomers.[3]
Table 3: Tautomeric Distribution of D-Fructose in D₂O at 20°C. [1]
| Tautomer | Percentage (%) |
| β-pyranose | 68.23 |
| β-furanose | 22.35 |
| α-furanose | 6.24 |
| α-pyranose | 2.67 |
| keto | 0.50 |
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound
-
Deuterium oxide (D₂O, 99.9 atom % D) or DMSO-d₆
-
NMR tubes (5 mm)
-
Volumetric flask and pipettes
-
Internal standard (e.g., TMS for organic solvents, DSS or TSP for aqueous samples)[4]
Protocol:
-
Weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4]
-
Dissolve the sample in a precise volume (typically 0.6-0.7 mL) of D₂O in a clean, dry vial.[4] For analysis in an organic solvent, DMSO-d₆ can be used.[5]
-
If an internal standard is required for precise chemical shift referencing and quantification, add a known amount to the solvent.[4]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[6]
-
Transfer the solution to an NMR tube, ensuring a solvent height of at least 4.5 cm.[6]
-
Cap the NMR tube and label it clearly.
-
Allow the solution to equilibrate for at least 48 hours at the desired temperature to ensure the tautomeric equilibrium is reached before acquiring spectra.[1]
NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer (e.g., 300, 500, or 600 MHz) equipped with a suitable probe.
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: Standard single pulse (zg30)
-
Solvent: D₂O
-
Temperature: 20°C (or as required)
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds (a longer delay of 5*T₁ is necessary for accurate quantification)
-
Number of Scans: 16-64 (depending on sample concentration)
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30)
-
Solvent: D₂O
-
Temperature: 20°C (or as required)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
2D NMR Experiments: For unambiguous assignment of proton and carbon signals, especially in the complex spectrum of fructose, 2D NMR experiments are highly recommended.[5]
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the stereochemistry and conformation of the different tautomers.[1]
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum carefully.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent signal or an internal standard.
-
Integrate the signals of interest. For quantitative analysis of the tautomeric mixture, integrate well-resolved signals corresponding to each tautomer. The anomeric proton or carbon signals are often the most suitable for this purpose.
-
For this compound, the absence of specific proton signals and the altered multiplicity of neighboring signals should be analyzed to confirm the positions of deuteration.
Visualizations
The following diagrams illustrate the workflow and key relationships in the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Tautomeric equilibrium of D-Fructose in solution.
References
- 1. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Observation of the keto tautomer of D-fructose in D(2)O using (1)H NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. chemistry.uoc.gr [chemistry.uoc.gr]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. m.youtube.com [m.youtube.com]
- 8. globalsciencebooks.info [globalsciencebooks.info]
Unraveling Metabolic Networks: A Guide to Metabolic Flux Analysis Using D-Fructose-d2
For Researchers, Scientists, and Drug Development Professionals
Application Note
The landscape of metabolic research is continually evolving, with a growing emphasis on understanding the dynamic interplay of metabolic pathways in both health and disease. Metabolic flux analysis (MFA) has emerged as a powerful tool to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as Deuterium-labeled Fructose (D-Fructose-d2), provides a non-radioactive and effective method to trace the fate of fructose carbons through various metabolic pathways. This application note details the use of this compound for MFA, with a particular focus on its applications in cancer metabolism and drug development.
Fructose metabolism has garnered significant attention, especially in oncology, as many cancer cells exhibit altered metabolic pathways, often referred to as metabolic reprogramming, to sustain their rapid proliferation.[1] While glucose is a primary fuel source, fructose can serve as an alternative carbon source, bypassing key regulatory steps in glycolysis.[1] Understanding the metabolic fate of fructose is therefore crucial for identifying potential therapeutic targets.
This compound, a stable isotope-labeled sugar, allows researchers to track the deuterium atoms as they are incorporated into downstream metabolites. By measuring the isotopic enrichment in key metabolic intermediates using mass spectrometry, it is possible to elucidate the relative and absolute fluxes through pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This information is invaluable for understanding how cancer cells rewire their metabolism and for assessing the efficacy of drugs that target these pathways.
Recent studies have demonstrated the utility of deuterium-labeled substrates in metabolic imaging and flux analysis. For instance, [6,6′-2H2]fructose has been used to measure differences in the uptake and metabolism of fructose in vivo.[2][3][4] These studies have shown that fructose has a higher extraction and faster turnover in the liver compared to glucose.[3][4] Such insights are critical for developing therapies targeting liver-metastasizing cancers.
The protocols outlined in this document provide a framework for conducting in vitro and in vivo MFA studies using this compound. These methods, coupled with the appropriate analytical techniques and data analysis, will enable researchers to gain a deeper understanding of fructose metabolism and its role in disease, ultimately aiding in the development of novel therapeutic strategies.
Quantitative Data Summary
The following tables summarize quantitative data from various isotopic tracer studies on fructose metabolism. These values can serve as a reference for expected metabolic fates of fructose under different physiological conditions.
Table 1: Metabolic Fate of Ingested Fructose in Humans
| Parameter | Condition | Value (% of Ingested Dose) | Study Duration | Citation |
| Oxidation to CO2 | Non-exercising subjects | 45.0 ± 10.7 | 3-6 hours | [5][6][7] |
| Exercising subjects | 45.8 ± 7.3 | 2-3 hours | [5][6][7] | |
| Mixed with glucose (exercising) | 66.0 ± 8.2 | 2-3 hours | [5][6][7] | |
| Conversion to Glucose | Non-exercising subjects | 41.0 ± 10.5 | 3-6 hours | [5][6][7] |
| Conversion to Lactate | General | ~25 | Within a few hours | [5][6] |
| Conversion to Plasma Triglycerides | General | < 1 | - | [5][6][7] |
Table 2: Contribution of Fructose to TCA Cycle Intermediates in Pancreatic Cancer Cells
| Metabolite | Isotopologue | Relative Abundance (%) with [U-13C6]fructose |
| Succinate | M+0 | ~40 |
| M+2 | ~35 | |
| M+3 | ~15 | |
| M+4 | ~10 | |
| Fumarate | M+0 | ~45 |
| M+2 | ~40 | |
| M+4 | ~15 | |
| Malate | M+0 | ~50 |
| M+2 | ~35 | |
| M+4 | ~15 |
Data adapted from studies using [U-13C6]fructose, which provides insights into the carbon backbone's fate. The relative abundance indicates the percentage of the metabolite pool containing the specified number of labeled carbons.
Experimental Protocols
Protocol 1: In Vitro Metabolic Flux Analysis using this compound
This protocol is adapted from established methods for stable isotope tracing with 13C-labeled substrates and is intended for use with cultured cells.
1. Cell Culture and Labeling: a. Culture cells of interest to mid-log phase in standard growth medium. b. On the day of the experiment, replace the standard medium with a labeling medium. The labeling medium should be identical to the standard medium, except that glucose and fructose are replaced with known concentrations of unlabeled glucose and this compound. A common starting point is to replace 50% of the fructose with this compound. c. The final concentration of this compound will depend on the specific experimental goals and the cell type's metabolic activity. d. Incubate the cells in the labeling medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the time to reach isotopic steady state.
2. Metabolite Extraction: a. After the desired incubation time, rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish. c. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. d. Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris. f. Transfer the supernatant containing the metabolites to a new tube for analysis.
3. Sample Analysis by Mass Spectrometry (MS): a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Derivatize the dried metabolites to improve their volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). c. Alternatively, for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, resuspend the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water). d. Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopologue distribution of key metabolites (e.g., lactate, pyruvate, TCA cycle intermediates, amino acids, and nucleotides).
4. Data Analysis: a. Correct the raw mass spectrometry data for the natural abundance of isotopes. b. Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute metabolic fluxes by fitting the measured mass isotopologue distributions to a metabolic network model.
Protocol 2: In Vivo Metabolic Flux Analysis using this compound
This protocol provides a general framework for in vivo studies in animal models and is adapted from methodologies using other stable isotope tracers.
1. Animal Preparation and Tracer Infusion: a. Acclimate the animals (e.g., mice) to the experimental conditions. b. On the day of the experiment, administer this compound via a suitable route, such as oral gavage or intravenous infusion. The dosage will depend on the animal model and experimental design. For example, a study using [6,6′-2H2]fructose in mice used a dose of 1.3 g/kg body weight.[2] c. A primed-constant infusion can be used to achieve isotopic steady state in the plasma.
2. Sample Collection: a. Collect blood samples at various time points during and after the infusion to monitor the isotopic enrichment of fructose and key metabolites in the plasma. b. At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., tumor, liver, muscle). c. Immediately freeze the tissues in liquid nitrogen to quench metabolism.
3. Metabolite Extraction from Tissues: a. Homogenize the frozen tissue samples in a pre-chilled extraction solvent (e.g., 80% methanol). b. Follow the metabolite extraction procedure as described in Protocol 1 (steps 2c-2f).
4. Sample Analysis and Data Analysis: a. Analyze the plasma and tissue extracts using MS as described in Protocol 1 (step 3). b. Perform data analysis as described in Protocol 1 (step 4), using appropriate metabolic network models for the specific tissues being studied.
Visualizations
References
- 1. Fructose-induced metabolic reprogramming of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]
- 5. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fructose metabolism in humans - what isotopic tracer studies tell us - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Fructose-d2 Administration Protocol for In Vivo Metabolic Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-fructose-d2, a stable isotope-labeled form of fructose, serves as a powerful tracer in in vivo metabolic studies. Its administration allows for the precise tracking of fructose absorption, distribution, and conversion into various metabolites. This enables researchers to elucidate the intricate pathways of fructose metabolism and its contribution to physiological and pathophysiological processes, such as de novo lipogenesis, glycolysis, and gluconeogenesis. These studies are particularly relevant in the context of metabolic diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. This document provides detailed protocols for the preparation and administration of this compound in mice via intravenous and oral routes, along with guidelines for sample collection and analysis.
Data Presentation
Table 1: Quantitative Data for this compound Administration in Mice
| Parameter | Intravenous (IV) Administration | Oral Gavage Administration |
| Tracer | This compound | This compound |
| Dosage | 1.3 g/kg body weight[1] | 1 g/kg body weight |
| Vehicle | Sterile 0.9% Saline | Sterile Water or 0.5% Methylcellulose |
| Administration Route | Tail Vein (bolus injection or slow infusion) | Oral Gavage |
| Injection Volume (Mouse) | 5-10 mL/kg body weight | 10 mL/kg body weight |
| Needle Gauge | 27-30 G | 20-22 G (curved with ball tip) |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
1.1. Materials:
-
This compound powder
-
Sterile 0.9% saline (for IV) or sterile water/0.5% methylcellulose (for oral gavage)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
1.2. Procedure for Intravenous (IV) Injection Solution:
-
Calculate the required amount of this compound:
-
For a desired dosage of 1.3 g/kg and a mouse weighing 25 g (0.025 kg), the required amount is: 1.3 g/kg * 0.025 kg = 0.0325 g (32.5 mg).
-
-
Determine the injection volume:
-
A common injection volume for mice is 10 mL/kg. For a 25 g mouse, this is 0.25 mL.
-
-
Calculate the required concentration:
-
Concentration = Amount / Volume = 32.5 mg / 0.25 mL = 130 mg/mL.
-
-
Prepare the solution:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound and dissolve it in the appropriate volume of sterile 0.9% saline in a sterile vial.
-
Ensure complete dissolution by gentle vortexing.
-
-
Sterile filter the solution:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step is crucial for intravenous administration to prevent infection and embolism.
-
1.3. Procedure for Oral Gavage Solution:
-
Calculate the required amount of this compound:
-
For a desired dosage of 1 g/kg and a mouse weighing 25 g (0.025 kg), the required amount is: 1 g/kg * 0.025 kg = 0.025 g (25 mg).
-
-
Determine the gavage volume:
-
A standard gavage volume for mice is 10 mL/kg. For a 25 g mouse, this is 0.25 mL.
-
-
Calculate the required concentration:
-
Concentration = Amount / Volume = 25 mg / 0.25 mL = 100 mg/mL.
-
-
Prepare the solution:
-
Weigh the calculated amount of this compound and dissolve it in the appropriate volume of sterile water or 0.5% methylcellulose in a sterile container.
-
Ensure complete dissolution. For methylcellulose, this may require stirring.
-
Protocol 2: this compound Administration in Mice
2.1. Intravenous (IV) Tail Vein Injection:
-
Animal Preparation:
-
Warm the mouse under a heat lamp or by placing its tail in warm water for a few minutes to induce vasodilation of the tail veins.
-
-
Restraint:
-
Place the mouse in a suitable restraint device to secure it and expose the tail.
-
-
Injection:
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Using a 27-30 G needle attached to the syringe containing the this compound solution, insert the needle bevel-up into one of the lateral tail veins.
-
Slowly inject the calculated volume. Observe for any swelling at the injection site, which would indicate a subcutaneous misinjection.
-
For a bolus injection, the entire volume is delivered at once. For a slow infusion, a syringe pump is required to deliver the solution over a defined period (e.g., 30 minutes).[1]
-
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
2.2. Oral Gavage:
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle.
-
Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Administration:
-
Once the needle is in the stomach, slowly administer the this compound solution.
-
-
Post-administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Protocol 3: Sample Collection and Processing
3.1. Blood Collection:
-
Timeline (IV Administration): Collect blood samples at baseline (pre-injection) and at time points such as 2, 5, 10, 15, 30, 60, and 120 minutes post-injection. The rapid decay of the fructose signal in the liver, observed within the first 10 minutes, suggests that early time points are critical.[1]
-
Timeline (Oral Gavage): Collect blood samples at baseline and at 10, 30, 60, and 120 minutes post-gavage.
-
Procedure:
-
Collect blood (e.g., 20-50 µL) from the tail vein or saphenous vein into anticoagulant-coated tubes (e.g., EDTA).
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Collect the plasma and store at -80°C until analysis.
-
3.2. Tissue Collection:
-
Timeline: Tissues, particularly the liver, should be collected at the end of the blood collection timeline or at specific time points of interest (e.g., 30, 60, 120 minutes post-administration) to capture the peak of metabolic activity.
-
Procedure:
-
Euthanize the mouse using an approved method.
-
Quickly dissect the desired tissues (e.g., liver, adipose tissue, muscle).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Store the frozen tissues at -80°C until analysis.
-
Protocol 4: Sample Analysis by Mass Spectrometry (MS)
4.1. Metabolite Extraction from Plasma:
-
Add a known volume of ice-cold methanol (containing internal standards, if used) to the plasma sample (e.g., a 1:3 or 1:4 ratio of plasma to methanol).
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant containing the metabolites for analysis.
4.2. Metabolite Extraction from Tissue:
-
Weigh a small piece of frozen tissue (e.g., 20-50 mg).
-
Homogenize the tissue in ice-cold extraction solvent (e.g., 80% methanol) using a bead beater or other homogenizer.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant for analysis.
4.3. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):
-
To improve volatility for GC-MS analysis, fructose and its metabolites can be derivatized, for example, by converting them to their O-methyloxime acetates.
4.4. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
The extracted metabolites can be directly analyzed by LC-MS, which can separate and detect deuterated fructose and its downstream metabolites.
Mandatory Visualization
Caption: Metabolic fate of this compound in hepatocytes.
Caption: Experimental workflow for in vivo this compound studies.
References
Application Notes and Protocols for Cell Culture Experiments with D-Fructose-d2 Supplementation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing cell culture experiments using D-Fructose-d2 as a stable isotope tracer. The protocols outlined below are intended to facilitate the study of fructose metabolism, its contribution to various metabolic pathways, and its role in cellular physiology and disease.
Introduction
Fructose is a key dietary monosaccharide that has been implicated in a range of metabolic disorders. Understanding its metabolic fate within cells is crucial for elucidating disease mechanisms and developing novel therapeutic strategies. This compound, a stable isotope-labeled form of fructose, serves as a powerful tool for tracing the path of fructose carbons through metabolic networks. By using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), researchers can quantify the incorporation of deuterium from this compound into downstream metabolites, thereby providing a dynamic view of cellular metabolism.[1][2]
Stable isotope tracing with this compound offers several advantages, including the ability to perform kinetic flux analysis and to differentiate fructose metabolism from that of other hexoses like glucose.[1][2] This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of malignancy, and in studies of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and diabetes.
Key Applications
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions (fluxes) through pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3]
-
Pathway Elucidation: Identifying and characterizing the metabolic routes of fructose in different cell types and under various physiological or pathological conditions.
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on fructose metabolism and related signaling pathways.
-
Disease Modeling: Investigating the role of altered fructose metabolism in the context of cancer, metabolic syndrome, and other diseases.
Data Presentation
The following tables summarize hypothetical quantitative data from a stable isotope tracing experiment using this compound in a cancer cell line.
Table 1: Isotope Enrichment in Glycolytic and TCA Cycle Intermediates
| Metabolite | Isotopologue | Fractional Enrichment (%) |
| Fructose-6-phosphate | M+2 | 85.2 ± 3.1 |
| 3-Phosphoglycerate | M+2 | 60.5 ± 4.5 |
| Lactate | M+2 | 45.3 ± 2.8 |
| Citrate | M+2 | 25.1 ± 1.9 |
| Glutamate | M+2 | 30.7 ± 2.2 |
Table 2: Relative Metabolic Fluxes Determined by this compound Tracing
| Metabolic Pathway | Relative Flux (normalized to Fructose uptake) |
| Glycolysis (to Lactate) | 0.65 |
| Pentose Phosphate Pathway (oxidative) | 0.15 |
| TCA Cycle (from Pyruvate) | 0.20 |
Experimental Protocols
Protocol 1: this compound Labeling of Adherent Cancer Cells
This protocol details the steps for labeling adherent cancer cells with this compound for subsequent metabolomic analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound (e.g., [6,6'-2H2]fructose)
-
Glucose-free and fructose-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Adherent cancer cell line of interest (e.g., HepG2, MCF-7)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen or dry ice/ethanol bath
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.
-
Culture cells in their standard growth medium for 24 hours to allow for attachment and recovery.
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing glucose-free and fructose-free basal medium with this compound at the desired concentration (e.g., 10 mM).
-
Add dFBS to the desired final concentration (e.g., 10%).
-
Warm the labeling medium to 37°C before use.
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed this compound labeling medium to each well.
-
Incubate the cells for the desired labeling period. The optimal time will depend on the specific metabolic pathway of interest and should be determined empirically (e.g., 4, 8, or 24 hours).
-
-
Metabolite Extraction:
-
Place the cell culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Incubate the plates at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis.
-
Protocol 2: LC-MS Analysis of Deuterium-Labeled Metabolites
This protocol provides a general workflow for the analysis of this compound labeled metabolites by LC-MS.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water or a mixture of water and acetonitrile.
-
-
LC Separation:
-
Inject the reconstituted samples onto a HILIC column for separation of polar metabolites.
-
Use a gradient of Mobile Phase A and Mobile Phase B to elute the metabolites.
-
-
MS Detection:
-
Analyze the eluting metabolites using a high-resolution mass spectrometer operating in negative or positive ion mode.
-
Acquire data in full scan mode to detect all ions within a specified mass range.
-
Perform tandem MS (MS/MS) on selected precursor ions to confirm metabolite identity.
-
-
Data Analysis:
-
Process the raw LC-MS data using a suitable software package to identify and quantify metabolites.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of deuterium in each metabolite of interest.
-
Visualizations
Fructose Metabolism and Entry into Central Carbon Metabolism
Caption: Metabolic fate of this compound in the cell.
Experimental Workflow for this compound Tracing
Caption: Workflow for stable isotope tracing with this compound.
Logical Relationship of Fructose Metabolism to Key Cellular Processes
Caption: Fructose metabolism's impact on cellular functions.
References
Application Notes and Protocols for Tracing Fructose Metabolism in Specific Tissues with D-Fructose-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose, a monosaccharide commonly found in modern diets, is primarily metabolized in the liver, intestine, and kidneys.[1] Dysregulated fructose metabolism has been linked to a variety of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity.[2][3] Understanding the tissue-specific flux of fructose through various metabolic pathways is therefore crucial for elucidating disease mechanisms and developing novel therapeutic interventions.
Stable isotope tracers, such as Deuterium-labeled D-Fructose (D-Fructose-d2), offer a powerful tool to trace the metabolic fate of fructose in vivo.[4] By introducing a labeled substrate, researchers can track the incorporation of deuterium into downstream metabolites, providing a dynamic view of pathway activity. This document provides detailed application notes and protocols for conducting this compound tracing studies in specific tissues, with a focus on liver and intestinal metabolism. The methodologies described herein are intended to guide researchers in designing and executing robust experiments to quantify fructose metabolism.
Key Metabolic Pathways of Fructose
Fructose enters cells primarily through the GLUT5 transporter.[1] In the liver, it is rapidly phosphorylated by fructokinase (KHK) to fructose-1-phosphate.[5] Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These triose phosphates can then enter glycolysis, gluconeogenesis, or be used for de novo lipogenesis.[2] In extrahepatic tissues like the intestine, fructose metabolism can also contribute to local energy production and the release of metabolites into portal circulation.[6]
References
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. High dietary Fructose Drives Metabolic Dysfunction-Associated Steatotic Liver Disease via Activating ubiquitin-specific peptidase 2/11β-hydroxysteroid dehydrogenase type 1 Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insights in intestinal and hepatic fructose metabolism: from mice to men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse study reveals what happens in the gut after too much fructose | EurekAlert! [eurekalert.org]
Application Notes and Protocols for Utilizing D-Fructose-d2 in Pentose Phosphate Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis.[1] Its primary functions are to generate nicotinamide adenine dinucleeotide phosphate (NADPH) for reductive biosynthesis and antioxidant defense, and to produce pentose sugars, such as ribose-5-phosphate, which are essential precursors for nucleotide and nucleic acid synthesis.[2][3] Fructose, a common dietary monosaccharide, is primarily metabolized in the liver, where its metabolites can enter the glycolytic pathway as fructose-6-phosphate and glyceraldehyde-3-phosphate.[4][5] These intermediates form a direct link to the non-oxidative branch of the PPP, allowing carbon atoms from fructose to be funneled into this pathway.
Stable isotope tracers are invaluable tools for metabolic flux analysis (MFA), enabling researchers to quantitatively track the flow of atoms through metabolic networks.[6] While ¹³C-labeled glucose is frequently used to study the PPP, deuterium-labeled substrates like D-fructose-d2 offer an alternative and complementary approach. Tracing the fate of deuterium from this compound into PPP intermediates can provide significant insights into fructose metabolism and its contribution to NADPH production and pentose synthesis. Such studies are particularly relevant in the context of metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and certain cancers, where both fructose metabolism and the PPP are often dysregulated.[7]
This document provides detailed application notes and a proposed experimental protocol for using this compound as a tracer to study the pentose phosphate pathway.
Principle of the Method
The core of this method involves introducing D-fructose labeled with two deuterium atoms (this compound) to a biological system (e.g., cell culture or in vivo model). Fructose is taken up by cells and phosphorylated, then cleaved into triose phosphates, which subsequently enter the central carbon metabolism. By entering the non-oxidative branch of the PPP, the deuterium label will be incorporated into various PPP intermediates.
The level of deuterium enrichment in these metabolites can be precisely quantified using mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[6] By measuring the mass isotopologue distribution (the relative abundance of molecules with different numbers of heavy isotopes), it is possible to determine the contribution of fructose to the PPP flux relative to other substrates like glucose.
Applications
-
Quantifying Fructose Contribution to the PPP: Determine the relative flux of fructose-derived carbons through the oxidative and non-oxidative branches of the PPP.
-
Studying Metabolic Reprogramming: Investigate how disease states (e.g., cancer, metabolic syndrome) or drug treatments alter the utilization of fructose by the PPP.[7]
-
Assessing NADPH Production: Elucidate the role of fructose metabolism in generating NADPH for antioxidant defense and biosynthetic processes.
-
Nucleotide Synthesis Research: Track the incorporation of fructose-derived ribose into nucleotides and nucleic acids.
Metabolic Pathway of this compound into the Pentose Phosphate Pathway
The diagram below illustrates the entry points of this compound into central metabolism and its subsequent flow through the pentose phosphate pathway. The specific positions of the deuterium atoms on the fructose molecule will determine their location on the downstream metabolites. For this example, we will assume a generic this compound tracer.
Caption: Metabolic fate of this compound into the Pentose Phosphate Pathway.
Experimental Protocol
This section outlines a proposed protocol for tracing this compound through the PPP in cultured mammalian cells. This protocol is a composite based on established methods for metabolic flux analysis using stable isotopes.[7][8]
Part 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes, or a cell line of interest) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of metabolite extraction.
-
Culture Medium Preparation: Prepare the experimental culture medium. This is typically a base medium (e.g., DMEM) lacking glucose and fructose. Supplement this medium with the desired concentration of unlabeled glucose and this compound. A common starting point is to replace a fraction (e.g., 25-50%) of the normal glucose concentration with this compound.
-
Labeling Incubation:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed experimental medium containing this compound to the cells.
-
Incubate the cells for a predetermined time course. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the point of isotopic steady-state.
-
Part 2: Metabolite Extraction
-
Quenching and Washing:
-
Place the culture plate on dry ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove extracellular metabolites.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell suspension/extract to a microcentrifuge tube.
-
Vortex thoroughly for 1 minute.
-
-
Centrifugation and Collection:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Store the dried metabolite pellets at -80°C until analysis.
-
Part 3: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Chromatographic Separation:
-
Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for separating polar metabolites.
-
Establish a gradient elution method to resolve the PPP intermediates.
-
-
Mass Spectrometry Detection:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.
-
Operate the mass spectrometer in negative ion mode, as sugar phosphates are readily detected as [M-H]⁻ ions.
-
Perform targeted analysis by monitoring the specific mass-to-charge ratios (m/z) for the unlabeled (M+0) and deuterated (M+1, M+2) forms of the PPP intermediates.
-
Experimental Workflow
The following diagram outlines the general workflow for a this compound tracing experiment.
Caption: General workflow for this compound metabolic flux analysis.
Data Presentation
Quantitative data from these experiments should be summarized to show the isotopic enrichment in key PPP metabolites. The table below presents a hypothetical dataset to illustrate how results could be structured. This data assumes the use of this compound and reflects the percentage of the metabolite pool that contains one or two deuterium atoms.
Table 1: Hypothetical Isotopic Enrichment in PPP Metabolites after this compound Labeling
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | Total Enrichment (%) |
| Fructose-6-Phosphate (F6P) | 65.2 | 14.3 | 20.5 | 34.8 |
| Ribose-5-Phosphate (R5P) | 88.9 | 7.1 | 4.0 | 11.1 |
| Sedoheptulose-7-Phosphate (S7P) | 85.4 | 8.9 | 5.7 | 14.6 |
| Erythrose-4-Phosphate (E4P) | 91.3 | 5.5 | 3.2 | 8.7 |
-
M+0: Unlabeled fraction of the metabolite pool.
-
M+1, M+2: Fraction of the pool containing one or two deuterium atoms, respectively.
-
Total Enrichment: The sum of M+1 and M+2 fractions, representing the total contribution from the this compound tracer.
-
Note: This is hypothetical data for illustrative purposes. Actual enrichment values will depend on experimental conditions.
Conclusion
The use of this compound as a stable isotope tracer provides a powerful method for investigating the contribution of fructose to the pentose phosphate pathway. By combining careful experimental design with sensitive LC-MS/MS analysis, researchers can gain detailed insights into the regulation and dysregulation of this critical metabolic nexus. The protocols and information provided here serve as a comprehensive guide for scientists and drug development professionals aiming to explore the intricate roles of fructose metabolism in health and disease.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 7. Fructose regulates the pentose phosphate pathway and induces an inflammatory and resolution phenotype in Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Resolution of D-Fructose-d2 from Other Sugars
Audience: Researchers, scientists, and drug development professionals.
Introduction
The use of stable isotope-labeled compounds, such as D-Fructose-d2, is crucial in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis. Accurate and precise analytical methods are required to resolve and quantify this compound from its unlabeled counterpart and other structurally similar sugars present in complex biological matrices. This application note provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Approaches
Two primary analytical techniques are presented for the resolution and quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and thermally stable compounds. For sugars, derivatization is necessary to increase their volatility. This method offers high chromatographic resolution and sensitive detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful and versatile technique that can often analyze sugars without the need for derivatization, thus simplifying sample preparation. It provides high sensitivity and selectivity, especially with the use of multiple reaction monitoring (MRM).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS analysis of sugars requires a derivatization step to make them amenable to gas chromatography. A common and effective method is oximation followed by silylation.
Experimental Workflow (GC-MS)
Caption: Workflow for GC-MS analysis of this compound.
Protocol: GC-MS Analysis of this compound
3.2.1. Sample Preparation (Plasma/Serum)
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
3.2.2. Derivatization
-
Oximation: To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 60 minutes.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 70°C for 30 minutes.
3.2.3. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | Fructose (unlabeled): m/z 217, 307, 319This compound: m/z 219, 309, 321 (predicted) |
Expected Mass Spectral Fragmentation
The derivatization of fructose leads to the formation of methyloxime-trimethylsilyl (MOX-TMS) derivatives, which exist as syn and anti isomers, often resulting in two chromatographic peaks. The mass spectrum of the TMS derivative of fructose shows characteristic fragments. For this compound, a corresponding mass shift is expected for fragments containing the deuterium labels.
Caption: Predicted key fragments for this compound derivative.
Quantitative Data (GC-MS)
The following table summarizes typical performance characteristics for the quantitative analysis of fructose using GC-MS. Data for this compound is expected to be comparable.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1 µM | [1] |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | [1] |
| Linearity (R²) | > 0.99 | [1] |
| Intra-day Precision (RSD) | < 10% | [1] |
| Inter-day Precision (RSD) | < 15% | [1] |
| Recovery | 90 - 110% | [1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers a high-throughput alternative for the analysis of this compound, often without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly employed for the separation of polar compounds like sugars.
Experimental Workflow (LC-MS/MS)
Caption: Workflow for LC-MS/MS analysis of this compound.
Protocol: LC-MS/MS Analysis of this compound
4.2.1. Sample Preparation (Plasma/Serum)
-
To 50 µL of plasma or serum, add 200 µL of acetonitrile containing the internal standard (e.g., ¹³C₆-Fructose).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
4.2.2. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 95% B, hold for 0.5 min, decrease to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 500°C |
| Capillary Voltage | -4500 V |
| MRM Transitions | Fructose (unlabeled): Q1: 179.1 -> Q3: 89.1This compound: Q1: 181.1 -> Q3: 90.1 (predicted)Internal Standard (¹³C₆-Fructose): Q1: 185.1 -> Q3: 92.1 |
Quantitative Data (LC-MS/MS)
The following table presents typical performance characteristics for the quantitative analysis of fructose using LC-MS/MS. Similar performance is expected for this compound.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 - 0.5 µM | |
| Limit of Quantification (LOQ) | 0.2 - 2 µM | |
| Linearity (R²) | > 0.995 | |
| Intra-day Precision (RSD) | < 5% | |
| Inter-day Precision (RSD) | < 10% | |
| Recovery | 95 - 105% |
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the resolution and quantification of this compound from other sugars. The choice of method will depend on the specific application, available instrumentation, and desired throughput. The GC-MS method, although requiring derivatization, offers excellent chromatographic separation. The LC-MS/MS method provides a simpler and faster sample preparation workflow. The provided protocols serve as a starting point and should be optimized and validated for the specific matrix and analytical instrumentation used.
References
Troubleshooting & Optimization
Technical Support Center: D-Fructose-d2 Metabolic Tracing
Welcome to the technical support center for D-Fructose-d2 metabolic tracing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer troubleshooting solutions for experiments utilizing this compound as a metabolic tracer.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other isotopes like 13C-fructose?
A1: this compound offers several advantages. Deuterium-labeled compounds are often more cost-effective than their 13C counterparts.[1][2] Additionally, deuterium metabolic imaging (DMI) can be a powerful in vivo technique with higher sensitivity per unit of time compared to 13C MRS due to the shorter T1 relaxation times of 2H nuclei.[1][2]
Q2: Where does the deuterium label on this compound typically end up?
A2: The metabolic fate of the deuterium label depends on its position on the fructose molecule. For instance, with [6,6'-2H2]fructose, the deuterium is carried through glycolysis to pyruvate. From there, it can be incorporated into lactate, alanine, or enter the TCA cycle via acetyl-CoA. The label can also be transferred to water during certain enzymatic reactions.[1][2]
Q3: What is the kinetic isotope effect (KIE) and how can it affect my results?
A3: The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[3] Bonds involving heavier isotopes, like deuterium, are generally stronger and have lower vibrational frequencies, which can lead to slower reaction rates.[4] In this compound tracing, this can lead to an underestimation of the flux through a particular pathway if the cleavage of a C-D bond is the rate-limiting step.[3][4]
Q4: Can the deuterium from this compound exchange with hydrogen from water in my biological system?
A4: Yes, deuterium-hydrogen exchange is a significant challenge. This exchange can occur non-enzymatically or be catalyzed by enzymes, leading to a loss of the label from your molecule of interest and its incorporation into the surrounding water pool.[5][6] This can complicate the interpretation of labeling patterns and the quantification of metabolic fluxes.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no detectable deuterium enrichment in downstream metabolites. | 1. Insufficient tracer concentration or labeling duration. 2. Rapid metabolism and dilution of the tracer. 3. Loss of deuterium label through exchange reactions. [5][6] 4. Suboptimal sample preparation leading to metabolite degradation. | 1. Optimize tracer concentration and labeling time. Perform a time-course experiment to determine the optimal labeling window.2. Increase the amount of starting material (e.g., cell number, tissue weight). 3. Analyze the labeling of water to assess the extent of H/D exchange. 4. Ensure rapid quenching of metabolism and proper storage of samples at -80°C. [7][8] |
| High background signal or unexpected M+1 peaks in mass spectrometry data. | 1. Natural abundance of isotopes (e.g., 13C). 2. Contamination during sample preparation. 3. In-source fragmentation or formation of adducts in the mass spectrometer. 4. Overlapping isotopic envelopes from other metabolites. | 1. Correct for natural isotope abundance using appropriate software. 2. Use high-purity solvents and reagents. Run blank samples to identify sources of contamination. 3. Optimize mass spectrometer source conditions (e.g., cone voltage, desolvation temperature). 4. Improve chromatographic separation to resolve co-eluting metabolites. |
| Variability between replicate samples. | 1. Inconsistent cell culture conditions or animal handling. 2. Inconsistent sample collection and preparation. [7][9] 3. Instrumental instability. | 1. Standardize all experimental conditions, including cell seeding density, growth media, and animal diet and fasting times. 2. Follow a strict and consistent protocol for sample quenching, extraction, and storage. 3. Run quality control (QC) samples throughout the analytical run to monitor instrument performance. |
| Difficulty in quantifying absolute metabolic fluxes. | 1. Incomplete isotopic steady state. 2. Presence of unknown metabolic pathways or compartments. 3. Challenges in accurately measuring all relevant fluxes (e.g., exchange fluxes). | 1. Ensure that isotopic steady state is reached by performing a time-course experiment. 2. Use metabolic flux analysis (MFA) software that can account for different metabolic network models. [10][11] 3. Combine data from different tracers (e.g., 13C-glucose) to better constrain the model. |
Experimental Protocols
Protocol 1: this compound Tracing in Cultured Cells
-
Cell Culture and Tracer Administration:
-
Culture cells to the desired confluency in standard growth medium.
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Remove the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add pre-warmed medium containing this compound at the desired concentration. The concentration should be optimized for your specific cell type and experimental question.
-
-
Metabolism Quenching and Metabolite Extraction:
-
After the desired labeling time, rapidly aspirate the medium.
-
Immediately wash the cells with ice-cold PBS.
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Analysis by Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., 50% acetonitrile for LC-MS).
-
Analyze the samples using a high-resolution mass spectrometer coupled to liquid chromatography (LC-MS) or gas chromatography (GC-MS). For GC-MS analysis, derivatization of the sugars is typically required.
-
Protocol 2: Sample Derivatization for GC-MS Analysis of Fructose
This protocol is adapted for the derivatization of fructose to its methyloxime-trimethylsilyl (MOX-TMS) ether derivative.
-
Oximation:
-
To the dried metabolite extract, add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex and incubate at 37°C for 90 minutes.
-
-
Silylation:
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex and incubate at 37°C for 30 minutes.
-
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC vial with an insert.
-
Inject the sample onto a GC-MS system. A typical column for sugar analysis is a DB-5ms or equivalent.
-
Monitor for the characteristic fragment ions of the fructose derivative to determine isotopic enrichment.
-
Quantitative Data Summary
The following table provides a summary of the metabolic fate of dietary fructose based on isotopic tracer studies in humans. While these studies primarily used 13C-fructose, the general distribution of carbon provides a useful reference for what to expect in this compound tracing experiments.
| Metabolic Fate | Percentage of Ingested Fructose (Mean ± SD) | Conditions | Reference |
| Oxidation to CO2 | 45.0% ± 10.7 | Non-exercising subjects (3-6 hours) | [2][12] |
| 45.8% ± 7.3 | Exercising subjects (2-3 hours) | [2][12] | |
| Conversion to Glucose | 41% ± 10.5 | 3-6 hours after ingestion | [2][12] |
| Conversion to Lactate | ~25% | Within a few hours of ingestion | [2][12] |
| Direct Conversion to Plasma Triglycerides | <1% | Short-term studies | [2][12] |
Visualizations
References
- 1. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
D-Fructose-d2 Data Normalization Strategies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful implementation of D-Fructose-d2 in metabolic tracing experiments. Our focus is to address specific data normalization challenges to ensure the generation of accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in metabolic research?
A1: this compound is a stable isotope-labeled form of fructose where two hydrogen atoms have been replaced by deuterium. It is a valuable tracer used in metabolomics to study the flux of fructose through various metabolic pathways, such as glycolysis and the pentose phosphate pathway. Because deuterium is non-radioactive, this compound is a safe alternative to radioactive isotopes for in vivo and in vitro studies.[1] Its increased mass allows for its distinction from endogenous fructose using mass spectrometry.
Q2: What are the primary challenges in normalizing data from this compound tracing experiments?
A2: The main challenges include:
-
Correcting for Natural Isotope Abundance: Naturally occurring stable isotopes (e.g., 13C) can interfere with the detection of the deuterated tracer, leading to an overestimation of label incorporation if not properly corrected.[2]
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Systematic Variation: Non-biological variations introduced during sample preparation, extraction, and instrument analysis can obscure true biological differences.[3]
-
Isotope Effects: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times and fragmentation patterns compared to the unlabeled counterpart, which can affect peak integration and quantification.[4][5][6]
-
Metabolic Transformations: this compound can be converted into other metabolites, and tracking the deuterium label through these complex pathways requires robust analytical methods and data processing workflows.
Q3: Which normalization strategies are recommended for this compound metabolomics data?
A3: A multi-step normalization approach is often necessary. Key strategies include:
-
Internal Standards: Spiking samples with a known concentration of a non-endogenous, stable isotope-labeled compound (e.g., 13C-labeled amino acid) can help correct for variations in sample handling and instrument response.
-
Probabilistic Quotient Normalization (PQN): This method corrects for dilution effects by scaling each sample's spectrum to a reference spectrum, typically the median or mean spectrum of all samples.
-
Locally Estimated Scatterplot Smoothing (LOESS): LOESS normalization can correct for non-linear variations in instrument signal intensity over the course of an analytical run.
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Quality Control (QC) Sample-Based Normalization: Injecting pooled QC samples throughout the analytical run allows for the monitoring and correction of instrument drift and batch effects.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in replicate injections | Inconsistent sample preparation or extraction. Instrument instability. | Review and standardize sample handling procedures. Use an internal standard to normalize for injection volume differences. Check instrument performance and run QC samples to assess stability. |
| Shift in retention time for this compound labeled metabolites | Deuterium isotope effect. Changes in chromatographic conditions (temperature, mobile phase composition). | While minor shifts can occur, significant shifts may indicate a problem. Confirm the shift is consistent across samples. If inconsistent, check the stability of your LC system. For consistent shifts, adjust peak integration windows accordingly. Consider using a chromatography method less prone to isotope effects if the issue persists.[4][8] |
| Overlapping isotopic peaks | Insufficient mass resolution of the mass spectrometer. Presence of multiple isotopologues. | Use a high-resolution mass spectrometer to better separate isotopic peaks.[9] Employ deconvolution algorithms during data processing to resolve overlapping signals. Ensure your natural abundance correction algorithm is accurately configured. |
| Low signal intensity for labeled metabolites | Inefficient cellular uptake of this compound. Low tracer enrichment. Insufficient sample concentration. | Optimize the concentration of this compound and the incubation time in your experimental protocol. Ensure cells are metabolically active. Concentrate your sample extract if necessary. |
| Inaccurate quantification of labeled species | Matrix effects in the sample. Inadequate normalization. Incorrect calibration curve. | Use stable isotope-labeled internal standards that are chemically similar to the analytes of interest to mitigate matrix effects.[6][10] Apply appropriate normalization methods (e.g., PQN, LOESS). Prepare calibration curves in a matrix that closely matches your sample matrix. |
Experimental Protocols
Protocol: this compound Tracing in Cultured Mammalian Cells
This protocol outlines a general workflow for a stable isotope tracing experiment using this compound in adherent mammalian cells, followed by LC-MS analysis.
1. Cell Culture and Labeling:
- Plate cells in 6-well plates and grow to ~80% confluency.
- Prepare labeling medium by supplementing glucose-free and fructose-free DMEM with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and the desired concentration of this compound (e.g., 5 mM).
- Aspirate the growth medium and wash the cells once with pre-warmed PBS.
- Add the this compound labeling medium to the cells and incubate for the desired time course (e.g., 0, 15, 30, 60, 120 minutes).
2. Metabolite Quenching and Extraction:
- To quench metabolism, quickly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl solution.
- Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
- Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
- Vortex the tubes vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (containing the extracted metabolites) to a new tube.
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
3. LC-MS Analysis:
- Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).
- Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
- Use a chromatographic method optimized for the separation of polar metabolites (e.g., HILIC).
- Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
4. Data Processing and Normalization:
- Process the raw data using a suitable software package for peak picking, integration, and alignment.
- Perform natural abundance correction on the integrated peak areas.
- Normalize the data using one or more of the strategies outlined in the FAQs (e.g., internal standards, PQN).
- Perform statistical analysis to identify metabolites that show significant incorporation of the deuterium label.
Data Presentation
The following tables provide a hypothetical example of quantitative data from a this compound tracing experiment, demonstrating the effects of different normalization strategies.
Table 1: Raw Peak Areas of Fructose and its Metabolites
| Metabolite | Control (Unlabeled) | This compound (Labeled) |
| Fructose (M+0) | 1.20E+07 | 5.50E+06 |
| Fructose (M+2) | 1.10E+05 | 8.90E+07 |
| Fructose-6-Phosphate (M+0) | 8.50E+06 | 4.20E+06 |
| Fructose-6-Phosphate (M+2) | 9.80E+04 | 6.30E+07 |
| Lactate (M+0) | 2.50E+08 | 2.30E+08 |
| Lactate (M+1) | 2.30E+06 | 1.80E+07 |
Table 2: Peak Areas After Normalization to an Internal Standard
| Metabolite | Control (Unlabeled) | This compound (Labeled) |
| Fructose (M+0) | 1.15E+07 | 5.61E+06 |
| Fructose (M+2) | 1.06E+05 | 9.08E+07 |
| Fructose-6-Phosphate (M+0) | 8.17E+06 | 4.29E+06 |
| Fructose-6-Phosphate (M+2) | 9.42E+04 | 6.43E+07 |
| Lactate (M+0) | 2.40E+08 | 2.35E+08 |
| Lactate (M+1) | 2.21E+06 | 1.84E+07 |
Table 3: Fractional Enrichment of Labeled Metabolites
| Metabolite | Fractional Enrichment (%) |
| Fructose | 94.2% |
| Fructose-6-Phosphate | 93.7% |
| Lactate | 7.2% |
Mandatory Visualizations
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. myadlm.org [myadlm.org]
- 7. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: D-Fructose-d2 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Fructose-d2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a form of D-fructose where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling allows researchers to trace the metabolic fate of fructose in biological systems using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Common applications include metabolic flux analysis, investigating carbohydrate metabolism, and as a tracer in drug development studies.
Q2: What are the key storage and handling recommendations for this compound?
A2: this compound should be stored at room temperature, protected from light and moisture. It is a stable compound under normal ambient and anticipated storage and handling conditions. As with any fine chemical powder, enriching fine dust can lead to the danger of a dust explosion, so appropriate handling procedures should be followed. It is incompatible with strong oxidizing agents.
Troubleshooting Guides
General Handling and Storage
Q: My this compound has clumped together. Is it still usable?
A: Clumping is likely due to moisture absorption. While the chemical properties may not be significantly altered for some applications, it is best to store the compound in a desiccator to minimize moisture exposure. For quantitative experiments, it is recommended to use a fresh, non-clumped sample to ensure accurate weighing.
Q: I am unsure about the solubility of this compound in my solvent system. Where can I find this information?
A: The solubility of this compound is very similar to that of unlabeled D-Fructose. The table below summarizes the solubility in common solvents.
| Solvent | Solubility of D-Fructose |
| Water | ~800 g/L at 20°C[1] |
| Methanol | Soluble |
| Ethanol | Slightly soluble |
| Acetone | Slightly soluble |
Data for unlabeled D-Fructose.
NMR Spectroscopy Issues
Q: My 1H NMR spectrum of this compound in D2O is very complex and I'm having trouble with peak assignment.
A: The complexity of the fructose NMR spectrum is due to the presence of multiple tautomers (cyclic and open-chain forms) in solution. In D2O at 20°C, the approximate distribution is:
This equilibrium is sensitive to temperature, concentration, and pH, which can further complicate the spectrum.[2]
Troubleshooting Steps:
-
Confirm Tautomer Peaks: Refer to literature values for the chemical shifts of the different fructose tautomers in D2O.[2]
-
Simplify the Spectrum: If possible, acquire the spectrum at different temperatures. This may help to resolve overlapping peaks as the tautomeric equilibrium shifts.
-
Use 2D NMR: Techniques like COSY and HSQC can help in assigning proton and carbon signals, respectively, by showing correlations between them.
Q: I see unexpected peaks in my NMR spectrum. What could be the cause?
A: Unexpected peaks could be due to several factors:
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Contaminants: Ensure your NMR tube and solvent are clean. Residual solvents from cleaning, such as acetone, are a common source of contamination.
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Degradation: D-Fructose can degrade at temperatures above 103°C.[1] Ensure your sample has not been exposed to high temperatures.
-
Incomplete Deuterium Exchange: If you are expecting certain proton signals to be absent due to deuteration, their presence could indicate incomplete labeling of your this compound sample. Check the isotopic purity from the manufacturer's certificate of analysis.
NMR Troubleshooting Workflow
Mass Spectrometry Issues
Q: I am not seeing the expected molecular ion for this compound in my mass spectrum.
A: This could be due to several reasons:
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique that should yield the molecular ion, often as an adduct with sodium ([M+Na]+) or other cations. If you are using a harder ionization technique, you may only see fragment ions.
-
Fragmentation: Even with ESI, some in-source fragmentation can occur. Look for characteristic fragment ions of fructose.
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Sample Preparation: Ensure your sample is properly dissolved and free of contaminants that could suppress the signal of your analyte.
Q: My quantitative results for this compound incorporation are inconsistent.
A: Inconsistent quantification can arise from:
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Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates for deuterated molecules in biological systems. This can affect the rate of incorporation of this compound into downstream metabolites. The magnitude of the KIE (kH/kD) for a C-D bond can be significant.[4]
-
Deuterium Loss: In some metabolic pathways, the deuterium label can be lost through exchange with protons from water. This is particularly relevant if the deuterium is on a carbon atom that undergoes an enzymatic reaction involving proton exchange.
-
Matrix Effects: Components of your sample matrix can enhance or suppress the ionization of your analyte, leading to inaccurate quantification. Using an internal standard can help to correct for matrix effects.
Mass Spectrometry Troubleshooting Logic
Detailed Methodologies
Representative Protocol for a Metabolic Labeling Experiment with this compound
This protocol is a general guideline and should be optimized for your specific cell type or animal model.
-
Cell Culture and Treatment:
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Culture cells to the desired confluency in standard growth medium.
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Prepare a labeling medium by supplementing base medium (e.g., DMEM without glucose) with this compound at the desired concentration.
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Remove the standard growth medium, wash the cells with PBS, and add the labeling medium.
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Incubate the cells for a time course determined by the specific metabolic pathway being investigated.
-
-
Metabolite Extraction:
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Aspirate the labeling medium and wash the cells with ice-cold PBS.
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Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
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Scrape the cells and collect the cell lysate.
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Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
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Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Preparation for Analysis:
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For NMR: Reconstitute the dried metabolites in a suitable deuterated solvent (e.g., D2O with a known concentration of a reference standard like TSP).
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For MS: Reconstitute the dried metabolites in a solvent compatible with your chromatography method (e.g., 50% acetonitrile in water).
-
-
Data Acquisition and Analysis:
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Acquire NMR or MS data.
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For NMR, identify and quantify the signals corresponding to this compound and its labeled downstream metabolites.
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For MS, determine the mass isotopologue distribution of fructose and its metabolites to calculate the extent of labeling.
-
General Experimental Workflow
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing isotopic exchange of D-Fructose-d2 in biological systems
Welcome to the technical support center for the use of D-Fructose-d2 in biological research. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize isotopic exchange and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deuterium loss from this compound in biological experiments?
A1: The primary cause of deuterium loss from this compound is hydrogen-deuterium (H/D) exchange with protons from the aqueous environment of your biological system (e.g., cell culture media, buffers, intracellular water). This exchange is primarily mediated by a chemical process called keto-enol tautomerism.[1][2][3]
Q2: What is keto-enol tautomerism and how does it affect this compound?
A2: Keto-enol tautomerism is a chemical equilibrium between the keto form (the predominant structure of fructose) and an enol form.[1][2] This interconversion involves the movement of a hydrogen (or deuterium) atom and a double bond. In an aqueous environment, this process can lead to the replacement of deuterium atoms on the fructose molecule with hydrogen atoms from the surrounding water, compromising the isotopic labeling. This process can be catalyzed by both acids and bases.[1][4]
Q3: Can enzymes in my biological system increase the rate of isotopic exchange?
A3: Yes, certain enzymes can catalyze H/D exchange. For example, enzymes that catalyze the isomerization of sugars, such as phosphomannose isomerase, can facilitate the exchange of deuterium at specific positions on the sugar molecule.[5] If your experimental system contains enzymes that interact with fructose, you should be aware of the potential for accelerated isotopic exchange.
Q4: How can I minimize isotopic exchange during my experiments?
A4: Minimizing isotopic exchange requires careful control of experimental conditions. The key strategies include:
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Low Temperature: Perform all sample handling and preparation steps at low temperatures (e.g., on ice or at 4°C) to slow down the rate of chemical reactions, including H/D exchange.
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pH Control: Maintain a slightly acidic pH (around 6.0-6.5) for your buffers and media where possible, as both strong acids and bases can catalyze exchange. The minimum exchange rate for amide hydrogens in proteins, a well-studied analogy, occurs around pH 2.6, though such a low pH may not be suitable for biological experiments.[6]
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Rapid Quenching: Immediately stop all metabolic activity at the end of your experiment using a rapid quenching protocol. This typically involves a sudden drop in temperature and/or the addition of a quenching solution.
-
Minimize Exposure to Protic Solvents: During sample extraction and analysis, minimize the time your deuterated samples are in contact with aqueous (protic) solvents.
Q5: Will freeze-thaw cycles affect the isotopic stability of my this compound samples?
A5: While the primary concern with freeze-thaw cycles is often the degradation of larger molecules like proteins, repeated cycles can potentially affect the stability of small molecules and the integrity of the sample matrix.[7][8] It is best practice to aliquot samples to avoid multiple freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Significant loss of deuterium label observed in mass spectrometry results.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Sample Handling Temperature | Ensure all sample processing steps, from cell harvesting to extraction, are performed on ice or at 4°C. |
| Inappropriate pH of Buffers or Media | Check the pH of all solutions that come into contact with the this compound. Adjust to a slightly acidic pH if compatible with your experimental design. Avoid strongly acidic or basic conditions. |
| Slow Quenching of Metabolism | Implement a rapid quenching protocol. For cell cultures, this can involve snap-freezing the cell pellet in liquid nitrogen or using a cold quenching solution like 60% methanol at -40°C.[9] |
| Prolonged Exposure to Aqueous Solvents | Minimize the time samples are in aqueous solutions during extraction and preparation for analysis. Expedite the workflow from sample collection to analysis. |
| Enzymatic Activity | If enzymatic exchange is suspected, consider methods to rapidly denature enzymes during quenching, such as using a methanol-based quenching solution. |
Problem 2: High variability in deuterium labeling between replicate samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling Procedures | Standardize your sample preparation workflow to ensure all samples are treated identically. Document all incubation times, temperatures, and solution volumes. |
| Variable Time Delays in Processing | Process all samples as quickly and consistently as possible after harvesting. Avoid letting samples sit at room temperature for variable lengths of time. |
| Inconsistent Quenching Efficiency | Ensure the quenching step is applied uniformly and rapidly to all samples. For adherent cells, ensure complete and even contact with the quenching solution. |
| Differential Evaporation or Dilution | Be meticulous with sample volumes. Use appropriate sealed containers to prevent evaporation, especially when working with small volumes. |
Quantitative Data on Isotopic Exchange
While specific quantitative data for this compound exchange is not extensively published, the following table summarizes the expected impact of key experimental parameters on deuterium stability based on general principles of H/D exchange.
| Parameter | Condition | Expected Impact on Deuterium Retention | Recommendation |
| Temperature | 4°C | High | Perform all sample handling and preparation at 4°C or on ice. |
| Room Temperature (~22°C) | Moderate to Low | Avoid prolonged exposure to room temperature. | |
| 37°C | Low | This is a typical incubation temperature; however, post-incubation processing must be rapid and cold. | |
| pH | < 6.0 | Moderate (acid-catalyzed exchange) | Maintain pH in the slightly acidic to neutral range if possible. |
| 6.0 - 7.0 | High | Optimal for minimizing exchange where biologically feasible. | |
| > 8.0 | Low (base-catalyzed exchange) | Avoid alkaline conditions. | |
| Sample Storage | -80°C (single aliquot) | Very High | Store samples at -80°C and avoid repeated freeze-thaw cycles. |
| Repeated Freeze-Thaw Cycles | Potential for degradation | Aliquot samples to minimize the number of freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Adherent Mammalian Cells
-
Preparation: Pre-cool all solutions and equipment (e.g., centrifuge, pipettes) to 4°C. Prepare a quenching solution of 60% methanol in water and cool it to -40°C.
-
Aspiration of Media: At the end of the experimental incubation with this compound, aspirate the cell culture medium completely.
-
Washing: Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular this compound. Aspirate the PBS completely.
-
Quenching: Immediately add the pre-chilled (-40°C) 60% methanol quenching solution to the cell culture plate.
-
Cell Lysis and Collection: Place the plate on a rocking platform in a cold room (4°C) for 10 minutes to ensure cell lysis. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Extraction: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Sample Collection: Transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
Storage: Immediately analyze the samples or snap-freeze them in liquid nitrogen and store at -80°C.
Visualizations
Caption: Keto-enol tautomerism pathway for this compound isotopic exchange.
References
- 1. news-medical.net [news-medical.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. Metabolic loss of deuterium from isotopically labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing D-Fructose-d2 for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Fructose-d2 in cell culture for stable isotope tracing and metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, a common starting point is to replace the glucose concentration in your standard culture medium with an equivalent molar concentration of this compound. For example, if your medium contains 25 mM glucose, a starting concentration of 25 mM this compound is recommended.[1][2] Some studies have used concentrations ranging from 5 mM to 50 mM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: Can this compound be toxic to cells?
A2: High concentrations of fructose can be cytotoxic to some cell lines.[4][5] The toxic effects are cell-type specific. For instance, primary hepatocytes have shown sensitivity to high fructose levels, while some cancer cell lines are more resistant.[4] It is essential to assess cell viability across a range of this compound concentrations to identify a non-toxic working concentration.
Q3: Do I need to use special media or serum for this compound labeling experiments?
A3: Yes. To ensure accurate metabolic tracing, it is critical to use a basal medium that does not contain glucose or fructose. You will then supplement this medium with your desired concentration of this compound. Additionally, standard fetal bovine serum (FBS) contains endogenous glucose and other metabolites that can interfere with labeling studies. Therefore, it is highly recommended to use dialyzed FBS, which has had small molecules removed.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time required to achieve isotopic steady-state labeling varies depending on the metabolic pathway of interest and the cell type. Glycolytic intermediates may reach steady-state within minutes to hours, while pathways like nucleotide or lipid synthesis can take 24 hours or longer.[6] A time-course experiment is recommended to determine the optimal labeling duration for your target metabolites.
Q5: Will the deuterium label on this compound be lost or exchanged?
A5: The stability of the deuterium label depends on its position on the fructose molecule and the metabolic pathways it enters. Depending on the enzymatic reactions, there is a possibility of label loss or exchange. It is important to consider the specific metabolic pathways you are investigating and the position of the deuterium atoms on the this compound molecule.
Troubleshooting Guides
Issue 1: Low Incorporation of Deuterium Label
| Possible Cause | Troubleshooting Step |
| Presence of unlabeled fructose or glucose in the medium | Ensure you are using a glucose and fructose-free basal medium. Use dialyzed FBS to minimize the introduction of unlabeled monosaccharides. |
| Incorrect this compound concentration | The concentration may be too low for efficient uptake and metabolism. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient incubation time | The labeling duration may not be long enough to reach isotopic steady-state for your metabolites of interest. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation time. |
| Slow metabolic activity of the cell line | Some cell lines have slower metabolic rates. You may need to increase the incubation time or the this compound concentration. |
| Cell health is compromised | Ensure that the cells are healthy and in the exponential growth phase before starting the labeling experiment. |
Issue 2: High Cell Death or Low Viability
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high | High concentrations of fructose can be cytotoxic. Perform a cell viability assay (e.g., MTT, Trypan Blue) with a range of this compound concentrations to determine the maximum non-toxic concentration.[1][3][7] |
| Osmotic stress | A high concentration of this compound can increase the osmolarity of the medium, leading to cell stress and death. Check the osmolarity of your prepared medium and adjust if necessary. |
| Contamination of the cell culture | Visually inspect the cells for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock. |
| Nutrient depletion in the medium | Prolonged incubation in a custom medium might lead to the depletion of other essential nutrients. Ensure your basal medium is adequately supplemented with amino acids, vitamins, and other necessary components. |
Issue 3: Unexpected Metabolic Profiles
| Possible Cause | Troubleshooting Step |
| Metabolic reprogramming induced by fructose | Fructose metabolism can differ significantly from glucose metabolism and can induce changes in cellular metabolic pathways.[8] This is an expected outcome of the experiment and should be analyzed accordingly. |
| Label scrambling or loss | The deuterium label may be lost or rearranged through certain metabolic reactions. Carefully analyze the mass isotopologue distribution of your metabolites to understand the metabolic pathways involved. |
| Issues with metabolite extraction | Inefficient or biased metabolite extraction can lead to inaccurate metabolic profiles. Use a validated extraction protocol, such as cold methanol-water extraction, and ensure all steps are performed quickly and at low temperatures to quench metabolism. |
| Analytical variability in mass spectrometry | Ensure your mass spectrometer is properly calibrated and that you are using appropriate internal standards to control for analytical variability. |
Data Presentation
Table 1: Effect of D-Fructose Concentration on Cell Viability in Different Cell Lines
| Cell Line | Fructose Concentration | Incubation Time | Viability Assay | % Viability (relative to control) | Reference |
| Caco-2 | 5 mM | 96 h | MTT | >85% | [3] |
| Caco-2 | 25 mM | 96 h | MTT | >85% | [3] |
| Caco-2 | 50 mM | 96 h | MTT | >85% | [3] |
| IMKC | 25 mM | 24 h | MTT | Decreased | [1] |
| Primary Rat Hepatocytes | 200 mM | 1 h | Not Specified | Increased | [7] |
| HepG2 | 200 mM | 1 h | Not Specified | Increased | [7] |
| Neuroblastoma (Kelly) | 25 mM | 24 h | Cell Count | Increased | [2] |
Table 2: Reported D-Fructose Concentrations Used in Cell Culture Experiments
| Cell Line | Fructose Concentration | Purpose of Experiment | Reference |
| Caco-2 | 5, 25, 50 mM | De novo lipogenesis study | [3] |
| HepG2 | High Fructose (concentration not specified) | Cytotoxicity study | [4] |
| IMKC | 25 mM | Cell viability and metabolism | [1] |
| Primary Rat Hepatocytes | 100, 200 mM | Cryopreservation | [7] |
| HepG2 | 100, 200 mM | Cryopreservation | [7] |
| Neuroblastoma (Kelly, SH-EP Tet-21/N) | 25 mM | Proliferation and metabolism | [2] |
| Primary human preadipocytes | 1 g/L (~5.5 mM) | Gene expression and lipogenesis | [9] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a dose-response experiment to identify the optimal, non-toxic concentration of this compound for your cell line.
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Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.
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Media Preparation:
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Prepare a glucose-free and fructose-free basal medium.
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Supplement the basal medium with dialyzed FBS and other necessary components (e.g., L-glutamine, penicillin-streptomycin).
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Create a series of media with increasing concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 mM). The 0 mM condition will serve as your negative control. Include a positive control with the standard glucose concentration for your cell line.
-
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Treatment: After the cells have adhered, replace the standard growth medium with the prepared this compound media.
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Incubation: Incubate the cells for a period relevant to your planned metabolic labeling experiment (e.g., 24, 48, or 72 hours).
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Cell Viability Assay:
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Perform a cell viability assay, such as MTT or a live/dead cell stain.
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Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
-
Data Analysis:
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Calculate the percentage of viable cells for each this compound concentration relative to the control (standard glucose medium).
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Plot the percentage of viability against the this compound concentration to determine the dose-response curve.
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Select the highest concentration of this compound that does not significantly impact cell viability for your metabolic labeling experiments.
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Protocol 2: Stable Isotope Labeling with this compound for Metabolite Extraction
This protocol describes the general workflow for labeling cells with this compound and extracting metabolites for mass spectrometry analysis.
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Cell Culture: Culture your cells to the desired confluency in your standard growth medium.
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Media Exchange:
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Aspirate the standard growth medium.
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Wash the cells once with pre-warmed, glucose-free/fructose-free basal medium.
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Add the pre-warmed labeling medium containing the optimized concentration of this compound and dialyzed FBS.
-
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Incubation: Incubate the cells for the predetermined optimal labeling time.
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Metabolite Extraction:
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Place the culture plate on ice to quench metabolic activity.
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Aspirate the labeling medium.
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Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
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Add ice-cold extraction solvent (e.g., 80% methanol in water) to the cells.
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Scrape the cells and collect the cell lysate in a microcentrifuge tube.
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Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.
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Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes.
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Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
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Store the dried extract at -80°C until analysis by mass spectrometry.
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Reconstitute the sample in an appropriate solvent for your analytical platform just before analysis.
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Simplified metabolic fate of this compound in a cell.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dose Dependent Effects of Fructose and Glucose on de novo Palmitate and Glycerol Synthesis in an Enterocyte Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iwatemed.repo.nii.ac.jp [iwatemed.repo.nii.ac.jp]
- 5. Excess fructose enhances oleatic cytotoxicity via reactive oxygen species production and causes necroptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Effects of Dithiothreitol and Fructose on Cell Viability and Function of Cryopreserved Primary Rat Hepatocytes and HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Metabolic Flux Analysis of Lysine-Producing Corynebacterium glutamicum Cultured on Glucose or Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extra Fructose in the Growth Medium Fuels Lipogenesis of Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Fructose-d2 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of D-Fructose-d2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative results.[2] For a polar analyte like fructose, common interfering substances in biological matrices include salts, phospholipids, and endogenous metabolites.[1][3]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the signal response of this compound in a pure solvent with the response of this compound spiked into a blank matrix extract (a sample processed without the analyte). A significant difference in signal intensity indicates the presence of matrix effects.[1] A matrix effect factor can be calculated, where a value less than 100% indicates ion suppression and a value greater than 100% suggests ion enhancement.
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₆-Fructose, is considered the gold standard for compensating for matrix effects.[4] Since the SIL-IS has nearly identical physicochemical properties to the analyte (this compound), it will co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q4: Can I use a different internal standard if this compound-IS is not available?
A4: While a SIL-IS is ideal, a structural analog can be used as an alternative. However, it is crucial that the analog has very similar chromatographic behavior and ionization characteristics to this compound to effectively compensate for matrix effects. The choice of a non-ideal internal standard can lead to inaccurate results.
Troubleshooting Guide
This guide provides solutions to common issues encountered during this compound mass spectrometry analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase composition for HILIC. 2. Column contamination or degradation. 3. Sample solvent mismatch with the mobile phase. | 1. Optimize the acetonitrile/water gradient and the concentration of the additive (e.g., ammonium formate). 2. Implement a column cleaning procedure or replace the column.[4] 3. Ensure the final sample solvent has a high percentage of organic solvent, similar to the initial mobile phase conditions. |
| High Signal Variability/Poor Reproducibility | 1. Inconsistent sample preparation leading to variable matrix effects. 2. Fluctuation in instrument performance (e.g., ion source temperature, gas flow). | 1. Standardize the sample preparation protocol. Use of an automated liquid handler can improve consistency. 2. Perform regular instrument calibration and maintenance. Monitor system suitability throughout the analytical run.[5] |
| Low Signal Intensity (Ion Suppression) | 1. High concentration of salts or phospholipids in the sample extract.[3] 2. Co-elution with other polar endogenous metabolites. 3. Suboptimal ionization source parameters. | 1. Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Adjust the chromatographic gradient to better separate this compound from interfering compounds.[6] 3. Optimize source parameters (e.g., capillary voltage, gas temperatures, and flow rates) for this compound. |
| Inaccurate Quantification | 1. Significant and uncorrected matrix effects. 2. Non-linearity of the calibration curve at the lower or upper ends. 3. Degradation of this compound during sample processing or storage. | 1. Incorporate a stable isotope-labeled internal standard (¹³C₆-Fructose) in your workflow.[4] 2. Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). 3. Investigate the stability of this compound under your experimental conditions and adjust the protocol if necessary (e.g., work at lower temperatures, reduce processing time). |
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method significantly impacts the extent of matrix effects and the recovery of this compound. The following table summarizes typical performance data for different techniques.
| Sample Preparation Method | Matrix | Matrix Effect (%) | Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile/Methanol | Human Plasma | 85 - 115 | 90 - 110 | Simple, fast, and inexpensive. | May not effectively remove all interfering substances like phospholipids and salts. |
| Solid-Phase Extraction (SPE) - HILIC or Mixed-Mode Cation Exchange | Human Urine | 95 - 105 | 95 - 105 | Provides cleaner extracts by selectively retaining the analyte or interferences. | More time-consuming and expensive than PPT. Method development can be complex. |
| Liquid-Liquid Extraction (LLE) | Serum | Variable | Variable | Can be effective for removing highly polar or non-polar interferences. | Can be labor-intensive and may have lower recovery for highly polar analytes like fructose. |
| Simple Dilution ("Dilute and Shoot") | Apple Juice/Cider | 80 - 120 | >95 | Very simple and high-throughput. | Only suitable for relatively clean matrices. Significant matrix effects can still be present.[7] |
Note: The values presented are typical ranges and may vary depending on the specific matrix, LC-MS system, and experimental conditions. A study on fructose analysis in human plasma using a UPLC-MS/MS method with HILIC reported matrix effects between 87-109% and recovery of 93-119% with protein precipitation.[8][9]
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Human Plasma
This protocol is a rapid and straightforward method for preparing plasma samples.
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Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
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Internal Standard Spiking: Add 10 µL of the this compound internal standard solution (e.g., ¹³C₆-Fructose at a known concentration) to each plasma sample.
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Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) to each tube.
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Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
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Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile in water with 10 mM ammonium formate).
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Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
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Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: HILIC-MS/MS Analysis of this compound
This protocol outlines a typical Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry.
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LC Column: Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.
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Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
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Mobile Phase B: 90% Acetonitrile in water with 10 mM ammonium formate and 0.1% formic acid.
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Gradient:
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0-1 min: 95% B
-
1-5 min: Linear gradient from 95% to 50% B
-
5-6 min: Hold at 50% B
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6.1-8 min: Return to 95% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Column Temperature: 40°C.
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Mass Spectrometer: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
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This compound: Precursor ion > Product ion (specific m/z values to be determined based on the deuteration pattern).
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¹³C₆-Fructose (IS): e.g., 185 > 92.
-
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Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Glucose, fructose and 1,5-Anhydroglucitol in plasma of diabetic patients by ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the sensitivity of D-Fructose-d2 detection
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of D-fructose-d2 detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a stable isotope-labeled version of D-fructose where two hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in mass spectrometry-based quantitative analysis or as a tracer to study metabolic pathways.[1] The use of stable isotopes like deuterium allows for precise differentiation and quantification of the labeled molecule from its naturally occurring, unlabeled counterparts in complex biological samples.[1][2]
Q2: What are the primary methods for detecting this compound?
The most common and sensitive methods for detecting this compound are mass spectrometry (MS) coupled with chromatographic separation techniques. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization to make the sugar volatile but offers excellent separation and sensitivity.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with techniques like Hydrophilic Interaction Chromatography (HILIC), can analyze sugars with high selectivity and sensitivity without derivatization, though derivatization can still be used to improve performance.[5]
-
Enzymatic Assays: These methods use specific enzymes to react with fructose, leading to a measurable change, such as an increase in absorbance at a specific wavelength.[6][7] While specific, they may have lower sensitivity compared to MS methods, especially in complex matrices.[3][4]
-
Fluorescent Sensors: Novel fluorescent probes can be designed to bind to fructose, resulting in a change in fluorescence intensity. This method can offer high sensitivity with detection limits in the micromolar range.[8]
Q3: What key factors influence the sensitivity of this compound detection?
Several factors can impact detection sensitivity:
-
Sample Preparation: Efficient extraction from the sample matrix and removal of interfering substances are crucial.
-
Derivatization: For GC-MS, the choice of derivatizing agent can significantly affect ionization efficiency and fragmentation patterns, thereby influencing sensitivity.[3]
-
Chromatographic Conditions: Proper column selection (e.g., HILIC for LC-MS) and optimization of the mobile phase gradient are essential for good peak shape and separation from interfering compounds.[5]
-
Mass Spectrometer Settings: Optimization of ionization source parameters (e.g., ESI or APCI), selection of appropriate precursor and product ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), and collision energy are critical for maximizing signal.
Q4: How can derivatization improve detection sensitivity?
Derivatization is a technique used to modify an analyte to enhance its analytical properties. For sugars like fructose, which have low volatility and may not ionize efficiently, derivatization can:
-
Increase Volatility: This is essential for analysis by GC-MS.[9] Common methods include silylation or conversion to methyloxime peracetate derivatives.[3]
-
Enhance Ionization Efficiency: By adding a chemical group that is more easily ionized, the signal intensity in the mass spectrometer can be significantly increased.
-
Create Unique Mass Fragments: Derivatization can lead to characteristic fragmentation patterns, allowing for more specific and sensitive detection, especially when differentiating between isomers like fructose and glucose.[3][4]
-
Improve Chromatographic Behavior: Derivatization can improve peak shape and resolution.
Troubleshooting Guides
This section addresses specific issues you may encounter during this compound analysis.
Issue 1: Low or No Signal Intensity
Q: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?
A: This is a common issue that can stem from multiple sources. A systematic approach is needed to identify the root cause.
-
Possible Cause 1: Sample Degradation. Fructose can be unstable under certain conditions.
-
Solution: Ensure samples are processed quickly and stored at low temperatures (e.g., -80°C). Prepare fresh samples and standards to verify.
-
-
Possible Cause 2: Inefficient Extraction. this compound may not be efficiently recovered from the sample matrix.
-
Solution: Optimize your extraction protocol. Perform recovery experiments by spiking a blank matrix with a known concentration of this compound to assess extraction efficiency.[7]
-
-
Possible Cause 3: Suboptimal Derivatization (for GC-MS). The derivatization reaction may be incomplete or have failed.
-
Solution: Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. Analyze a high-concentration standard to confirm the derivatization process is working.
-
-
Possible Cause 4: Mass Spectrometer Detuning. The instrument may not be properly calibrated or optimized for your analyte.
-
Solution: Infuse a this compound standard directly into the mass spectrometer to optimize source parameters and confirm the correct precursor/product ion transitions are being monitored.
-
-
Possible Cause 5: Matrix Effects (for LC-MS). Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
-
Solution: Improve chromatographic separation to move the this compound peak away from interfering compounds. Dilute the sample to reduce the concentration of interfering substances.[10] Use a stable isotope-labeled internal standard (if this compound is the analyte, a 13C-labeled fructose could be used as an internal standard) to compensate for matrix effects.
-
Issue 2: Poor Chromatographic Peak Shape
Q: My this compound peak is showing fronting, tailing, or splitting. How can I fix this?
A: Poor peak shape compromises resolution and reduces the accuracy of quantification.
-
Possible Cause 1: Column Overload. Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Possible Cause 2: Incompatible Sample Solvent. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion, especially for early-eluting peaks.[11]
-
Solution: Dissolve the sample in a solvent that matches the initial mobile phase conditions as closely as possible.[11]
-
-
Possible Cause 3: Column Contamination or Aging. Buildup of matrix components on the column can lead to peak tailing or splitting.[11]
-
Solution: Use a guard column to protect the analytical column. Implement a robust column washing step after each analytical batch.[11] If the column is old, it may need to be replaced.
-
-
Possible Cause 4: Secondary Interactions. The analyte may be interacting with active sites on the column or in the LC system.
-
Solution: For GC-MS, ensure proper deactivation of the inlet liner and column. For LC-MS, try adjusting the mobile phase pH or adding a small amount of a competing agent.
-
Issue 3: High Background Noise
Q: The baseline in my chromatogram is very noisy, making it difficult to detect low-level peaks. What can I do?
A: High background noise reduces the signal-to-noise ratio and increases the limit of detection.
-
Possible Cause 1: Contaminated Solvents or Reagents. Impurities in the mobile phase or derivatization reagents can contribute to high background.
-
Solution: Use high-purity, MS-grade solvents and fresh reagents. Filter all mobile phases.
-
-
Possible Cause 2: System Contamination. The LC or MS system itself may be contaminated.
-
Solution: Perform a system flush with appropriate cleaning solvents. Check for and clean any contaminated components, such as the spray shield or ion transfer tube in the MS source.
-
-
Possible Cause 3: Electronic Noise.
-
Solution: Ensure the instrument has a stable power supply and is properly grounded. Consult a service engineer if the problem persists.
-
Quantitative Data Summary
The sensitivity of fructose detection varies significantly depending on the method and sample matrix.
| Method | Analyte | Detection Limit (LOD) | Linear Range | Matrix | Reference |
| GC-MS (Methoxime Per-acetate Deriv.) | D-Fructose | Lower than enzymatic assay | Not specified | Plasma/Serum | [3][4] |
| Enzymatic Assay (HK/PGI/G6PDH) | D-Fructose | 0.66 mg/L | 4 - 80 µ g/assay | Foodstuffs, Biological Samples | [7][12] |
| Enzymatic Assay (in serum) | D-Fructose | ~100 µM | 100 µM - 1 mM | Serum | [3] |
| Fluorescent Sensor (PB-BODIPY) | D-Fructose | 32 µM | 100 - 1000 µM | Buffer Solution | [8] |
| Electrochemical Sensor | D-Fructose | 0.3 µM | 0.05 - 5 mM | Food and Beverage | [13] |
Experimental Protocols
Protocol 1: Derivatization of Fructose for GC-MS Analysis
This protocol is adapted from a method for determining monosaccharides in clinical samples.[3][4]
Objective: To convert this compound into its methyloxime per-acetate (MOA) derivative for enhanced volatility and detection by GC-MS.
Materials:
-
Pyridine
-
Hydroxylamine hydrochloride
-
Acetic anhydride
-
This compound standard/sample
-
Internal standard (e.g., [1,2-13C2] D-glucose)
-
Nitrogen gas evaporator
-
Heating block or oven
Procedure:
-
Sample Preparation: Aliquot the sample containing this compound into a reaction vial and dry it completely under a stream of nitrogen gas.
-
Oximation: Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine to the dried sample. Cap the vial tightly and heat at 90°C for 30 minutes.
-
Acetylation: Cool the vial to room temperature. Add 100 µL of acetic anhydride. Cap the vial and heat again at 90°C for 1 hour.
-
Evaporation: Cool the vial. Evaporate the reagents completely under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.
-
Analysis: Analyze using a GC-MS system. Under electron impact (EI) ionization, a unique C1-C3 fragment is formed from keto-hexoses like fructose, which can be used for selective ion monitoring.[3]
Protocol 2: General Workflow for LC-MS/MS Analysis
Objective: To provide a general procedure for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
This compound
-
Internal Standard (e.g., U-13C6-D-Fructose)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
HILIC analytical column
-
MS-grade solvents for mobile phase (e.g., acetonitrile, water with ammonium formate)
Procedure:
-
Sample Spiking: Add a known amount of the internal standard to all samples, standards, and quality controls.
-
Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Drying and Reconstitution: Dry the supernatant under nitrogen gas. Reconstitute the residue in the initial mobile phase solvent.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the HILIC column. Use a gradient elution method to separate the analyte from other matrix components.
-
Data Acquisition: Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
Visualizations
Caption: A general experimental workflow for quantifying this compound.
Caption: A decision tree for troubleshooting low signal intensity issues.
Caption: The reaction sequence for the enzymatic detection of fructose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nzytech.com [nzytech.com]
- 8. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nzytech.com [nzytech.com]
- 11. youtube.com [youtube.com]
- 12. D-Fructose/D-Glucose, UV method [nzytech.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Statistical Analysis of D-Fructose-d2 Metabolomics Data
Welcome to the technical support center for the statistical analysis of D-Fructose-d2 metabolomics data. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial data processing steps for this compound metabolomics data?
A1: The initial data processing of raw mass spectrometry data is a critical step that involves several stages to prepare the data for statistical analysis. Key steps include:
-
Peak Picking and Integration: Identifying and quantifying the intensity of ion signals corresponding to metabolites in the chromatogram.
-
Retention Time Alignment: Correcting for variations in retention time across different samples to ensure that the same metabolite is being compared.
-
Isotopologue Extraction: Identifying and quantifying the different isotopologues (molecules of the same metabolite with different numbers of deuterium atoms from the this compound tracer).
-
Correction for Natural Isotope Abundance: It is important to correct for the natural abundance of heavy isotopes (e.g., 13C) to accurately determine the enrichment from the this compound tracer.[1]
-
Data Normalization: Adjusting the data to account for systematic variations, such as differences in sample loading or instrument sensitivity.
Q2: How do I handle missing values in my this compound metabolomics dataset?
A2: Missing values are a common issue in metabolomics data and can arise from various sources, including low abundance metabolites falling below the limit of detection. Simply replacing missing values with zero can bias downstream analysis.[2] Recommended approaches include:
-
Filtering: Removing features (metabolites) with a high percentage of missing values across samples.
-
Imputation: For features with a low percentage of missing values, imputation methods such as k-nearest neighbors (k-NN), random forest, or singular value decomposition (SVD) can be used to estimate the missing values based on the observed data.
Q3: What are the common statistical methods for identifying significantly altered metabolites in this compound tracer studies?
A3: A combination of univariate and multivariate statistical methods is often employed to identify metabolites that are significantly impacted by the experimental conditions.
-
Univariate Analysis:
-
t-tests or ANOVA: Used to compare the abundance of individual metabolite isotopologues between different experimental groups.[3]
-
-
Multivariate Analysis:
-
Principal Component Analysis (PCA): An unsupervised method used for initial data exploration to identify outliers and observe clustering patterns among samples.
-
Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that aims to find the variables (metabolites) that best discriminate between predefined groups.
-
To increase the robustness of the findings, it is advisable to use multiple statistical approaches. For instance, metabolites identified as significant by a t-test, PLS-DA, and another method like Significance Analysis of Metabolites (SAM) or Random Forest would be considered highly reliable.[4]
Q4: How can I visualize the metabolic pathways affected by this compound metabolism?
A4: Pathway analysis tools are essential for interpreting the biological significance of the altered metabolites. Web-based platforms like MetaboAnalyst can be used for this purpose.[5] The process typically involves:
-
Uploading a list of significantly altered metabolites.
-
Selecting the appropriate species and pathway library (e.g., KEGG).
-
The tool will then perform enrichment analysis to identify pathways that are over-represented in the user's data.
-
Visualization of the affected pathways, highlighting the identified metabolites, allows for a clear interpretation of the metabolic reprogramming.
Troubleshooting Guides
Issue 1: High variability between technical replicates.
-
Possible Cause: Inconsistent sample preparation, extraction, or instrument instability.
-
Troubleshooting Steps:
-
Review the sample preparation and extraction protocols for any potential inconsistencies.
-
Ensure that all samples are processed in a randomized order to minimize batch effects.
-
Include quality control (QC) samples (a pooled mixture of all experimental samples) injected periodically throughout the analytical run to monitor instrument performance.
-
Use normalization techniques, such as Total Ion Current (TIC) normalization or normalization to an internal standard, to reduce systematic variation.
-
Issue 2: Difficulty in identifying and quantifying deuterated isotopologues.
-
Possible Cause: Low tracer enrichment, co-eluting isobaric interferences, or inadequate mass spectrometer resolution.
-
Troubleshooting Steps:
-
Optimize Tracer Concentration and Labeling Time: Ensure that the concentration of this compound and the labeling duration are sufficient to achieve detectable enrichment in downstream metabolites.
-
High-Resolution Mass Spectrometry: Use a mass spectrometer with high resolving power to distinguish between the deuterated isotopologues and other co-eluting compounds with similar mass-to-charge ratios.[6]
-
Chromatographic Separation: Optimize the liquid chromatography method to improve the separation of isomeric and isobaric metabolites.
-
Software for Isotopologue Analysis: Utilize specialized software designed for stable isotope tracing data, such as X13CMS or VistaFlux, which have algorithms to automatically detect and quantify isotopologue patterns.[7]
-
Issue 3: PCA plot shows no clear separation between experimental groups.
-
Possible Cause: The biological effect of the treatment is subtle, or the variation within the groups is larger than the variation between the groups. High levels of non-biological noise in the data can also obscure the biological signal.
-
Troubleshooting Steps:
-
Check for Outliers: Identify and remove any outlier samples that may be distorting the analysis.
-
Data Filtering: Remove variables (metabolites) with low variance or high numbers of missing values, as these are less likely to contribute to group separation.
-
Supervised Multivariate Analysis: If a clear separation is expected based on the experimental design, use a supervised method like PLS-DA, which is more powerful for identifying discriminatory variables when the group separation is not obvious in an unsupervised analysis.
-
Increase Sample Size: A larger number of biological replicates can increase the statistical power to detect differences between groups.
-
Experimental Protocols
This compound Labeling of Adherent Cells
This protocol is a generalized procedure for tracing the metabolism of this compound in cultured adherent cells.
-
Cell Culture: Plate cells in 6-well plates and grow to approximately 75% confluency in standard culture medium.
-
Preparation of Labeling Medium: Prepare culture medium containing this compound at the desired concentration. The standard glucose in the medium should be replaced with the labeled fructose.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove the old medium.
-
Labeling: Add the this compound containing medium to the cells and incubate for the desired time period (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer.
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
-
Add 600 µL of ice-cold 100% methanol to each well and place the plate on dry ice to quench metabolism.[8]
-
Scrape the cells and transfer the cell extract to a microcentrifuge tube.
-
Store the extracts at -80°C until analysis by mass spectrometry.
-
Quantitative Data Summary
The following tables represent hypothetical quantitative data from a this compound tracer experiment comparing a control and a treatment group. The values represent the relative abundance of different isotopologues of key metabolites in the fructose metabolism pathway.
Table 1: Relative Abundance of Fructose-1-Phosphate Isotopologues
| Isotopologue | Control (Mean ± SD) | Treatment (Mean ± SD) | p-value |
| M+0 | 100 ± 12 | 95 ± 15 | 0.65 |
| M+1 | 15 ± 3 | 14 ± 4 | 0.72 |
| M+2 | 250 ± 30 | 450 ± 45 | <0.01 |
Table 2: Relative Abundance of Dihydroxyacetone Phosphate (DHAP) Isotopologues
| Isotopologue | Control (Mean ± SD) | Treatment (Mean ± SD) | p-value |
| M+0 | 100 ± 10 | 98 ± 12 | 0.85 |
| M+1 | 12 ± 2 | 11 ± 3 | 0.68 |
| M+2 | 180 ± 25 | 320 ± 35 | <0.01 |
Table 3: Relative Abundance of Glyceraldehyde-3-Phosphate (G3P) Isotopologues
| Isotopologue | Control (Mean ± SD) | Treatment (Mean ± SD) | p-value |
| M+0 | 100 ± 14 | 92 ± 18 | 0.55 |
| M+1 | 18 ± 4 | 16 ± 5 | 0.61 |
| M+2 | 210 ± 28 | 390 ± 40 | <0.01 |
Visualizations
Signaling Pathways and Workflows
Caption: Fructose Metabolism Pathway.
Caption: this compound Metabolomics Workflow.
References
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicianresources.bcm.edu [clinicianresources.bcm.edu]
- 3. Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: D-Fructose-d2 Metabolite Studies
Welcome to the technical support center for researchers utilizing D-Fructose-d2 in metabolic studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of resolving co-eluting metabolites and interpreting your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving this compound and its metabolites from other sugars?
A1: The primary challenges stem from the structural similarity of fructose to other hexoses like glucose and mannose. Since these sugars are isomers, they share the same mass, making them indistinguishable by mass spectrometry alone.[1] Chromatographic separation is therefore essential but can be difficult due to their similar physicochemical properties. Furthermore, within a biological system, this compound will be metabolized into various downstream products, some of which may also be isomers of metabolites from other pathways (e.g., glucose metabolism), leading to co-elution.
Q2: Why am I observing poor peak shapes in my chromatogram?
A2: Poor peak shape, such as tailing or fronting, can be caused by several factors. These include column overload, contamination of the column or guard column, temperature fluctuations, improper injection techniques, or issues with the instrument itself, like a dirty ion source.[2] For sugar analysis, the presence of different anomers (e.g., α and β forms) in solution can also lead to peak splitting or broadening if the interconversion is on a similar timescale to the chromatographic separation.[3]
Q3: What is ion suppression and how can it affect my this compound analysis?
A3: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds.[1][2] This can be caused by high concentrations of salts from buffers, ion-pairing agents, or other highly abundant metabolites. In this compound studies, if a labeled metabolite co-elutes with an abundant unlabeled compound, its signal intensity can be significantly reduced, leading to inaccurate quantification.[1]
Q4: How can I confirm the identity of a suspected this compound metabolite peak?
A4: Peak identification in metabolomics relies on matching the retention time and mass-to-charge ratio (m/z) of an unknown peak to that of an authentic chemical standard. For isotopically labeled studies, you would also look for the expected mass shift due to the deuterium labels. Tandem mass spectrometry (MS/MS) can provide additional structural information through fragmentation patterns, which can be compared to a library or to the fragmentation of a standard to increase confidence in identification.[1]
Troubleshooting Guides
Issue 1: Co-elution of this compound Metabolites with other Sugars
Symptoms:
-
A single, broad, or asymmetrical peak is observed where multiple isomers are expected.
-
Inconsistent quantitative results for a specific metabolite across different samples.
-
MS/MS spectra of a peak show fragments characteristic of more than one compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Chromatographic Resolution | Optimize your LC method. For polar compounds like sugars and their phosphates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase chromatography.[4][5] Experiment with different stationary phases (e.g., amide, amino) and mobile phase gradients.[3] |
| Isomeric Co-elution (e.g., Fructose-6-phosphate and Glucose-6-phosphate) | For phosphorylated sugars, specialized columns like the Imtakt Intrada Organic Acid column can provide excellent separation. Alternatively, consider derivatization prior to GC-MS analysis, as this can improve the separation of sugar isomers.[6] |
| Matrix Effects | Improve sample cleanup procedures to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction. Diluting the sample can also mitigate matrix effects, but may compromise the detection of low-abundance metabolites. |
Issue 2: Inaccurate Quantification of Deuterium Labeling
Symptoms:
-
Mass isotopologue distributions (MIDs) do not match theoretical expectations.
-
High variability in the calculated fractional enrichment between replicate samples.
-
Calculated metabolic fluxes are not biologically plausible.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Deuterium Exchange | Labile hydrogens on hydroxyl groups can exchange with protons from the solvent (e.g., water in the mobile phase).[7][8] This "back-exchange" can lead to an underestimation of the true labeling. To minimize this, use deuterated solvents where possible and keep the system as dry as possible.[7] Perform control experiments with fully labeled standards to quantify the extent of back-exchange.[9] |
| Kinetic Isotope Effect (KIE) | The heavier mass of deuterium can sometimes slow down the rate of enzymatic reactions, which can alter metabolic fluxes.[10][11] While often small for deuterium, it's important to be aware of this potential effect.[11] If suspected, the KIE can be experimentally determined by comparing the metabolic rates of the deuterated and non-deuterated tracer.[10] |
| Natural Isotope Abundance | The natural abundance of 13C and other heavy isotopes must be corrected for when calculating mass isotopologue distributions. Most modern metabolomics software packages have built-in algorithms for this correction. |
| Co-eluting Interferences | An underlying, co-eluting compound can distort the isotopic cluster of the labeled metabolite. Improve chromatographic separation or use high-resolution mass spectrometry to resolve the interfering species.[12] |
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Cells for this compound Tracing
-
Culture and Labeling: Culture cells to the desired confluency. Replace the culture medium with a medium containing this compound at the desired concentration and for the specified duration.
-
Quenching Metabolism: To halt enzymatic activity rapidly, wash the cells quickly with ice-cold phosphate-buffered saline (PBS). Then, add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer.[13]
-
Metabolite Extraction: Add an ice-cold extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), directly to the frozen cells.[14]
-
Cell Lysis and Collection: Use a cell scraper to detach the cells into the extraction solvent. Transfer the cell lysate into a pre-chilled microcentrifuge tube.[13]
-
Protein and Debris Removal: Centrifuge the lysate at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet protein and cell debris.[13]
-
Sample Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for LC-MS analysis.
-
Normalization: The remaining cell pellet can be used for normalization, for example, by measuring the total protein or DNA content.
Protocol 2: HILIC-MS/MS for the Separation of Fructose Phosphates
This is an example method and will require optimization for your specific instrument and application.
-
Column: Shodex HILICpak VT-50 2D (2.0 mm I.D. x 150 mm) or similar HILIC column suitable for polar analytes.[5]
-
Mobile Phase A: 25 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 80% B
-
5-15 min: Linear gradient from 80% to 20% B
-
15-20 min: Hold at 20% B
-
20.1-25 min: Return to 80% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Use a tandem mass spectrometer in negative ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for each this compound labeled metabolite of interest.
Quantitative Data Summary
The following tables provide an illustrative example of how to present quantitative data from a this compound tracing experiment. The data represents the mass isotopologue distribution (MID) for key metabolites in the fructolysis pathway. M0 is the unlabeled metabolite, and M+n represents the metabolite with 'n' deuterium atoms incorporated.
Table 1: Mass Isotopologue Distribution of Fructose-1-Phosphate
| Sample Group | M0 (%) | M+1 (%) | M+2 (%) |
| Control | 99.1 ± 0.2 | 0.8 ± 0.1 | 0.1 ± 0.0 |
| This compound | 5.2 ± 1.1 | 10.3 ± 1.5 | 84.5 ± 2.3 |
Table 2: Mass Isotopologue Distribution of Dihydroxyacetone Phosphate (DHAP)
| Sample Group | M0 (%) | M+1 (%) | M+2 (%) |
| Control | 99.2 ± 0.3 | 0.7 ± 0.1 | 0.1 ± 0.0 |
| This compound | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
Visualizations
Fructose Metabolism Workflow
Caption: Experimental workflow for this compound stable isotope tracing studies.
Fructolysis Metabolic Pathway
Caption: The main enzymatic steps of the fructolysis pathway.
Fructose-Mediated Lipogenesis Signaling
Caption: Activation of lipogenesis by fructose via ChREBP and SREBP-1c.
References
- 1. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. Recent Progress on Fructose Metabolism—Chrebp, Fructolysis, and Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shodexhplc.com [shodexhplc.com]
- 6. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Robot Scientist - Models of Metabolism [aber.ac.uk]
- 13. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 14. agilent.com [agilent.com]
Validation & Comparative
D-Fructose-d2 vs. 13C-Glucose: A Comparative Guide for Metabolic Tracers
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic tracer is a critical decision that profoundly influences the accuracy and scope of metabolic flux analysis. This guide provides an objective comparison of two commonly utilized tracers, D-Fructose-d2 and 13C-glucose, offering insights into their respective strengths, limitations, and experimental considerations.
This document delves into the fundamental differences in their metabolic pathways, analytical detection methods, and potential isotopic effects. Quantitative data from comparative studies are presented to aid in the selection of the most suitable tracer for specific research questions. Detailed experimental protocols for both tracers are also provided to facilitate the practical implementation of metabolic tracing studies.
At a Glance: Key Differences
| Feature | This compound | 13C-Glucose |
| Isotope | Deuterium (²H) | Carbon-13 (¹³C) |
| Traced Atom | Hydrogen | Carbon |
| Primary Metabolism | Primarily metabolized in the liver via fructolysis, bypassing the main regulatory steps of glycolysis.[1][2][3] | Ubiquitously metabolized through glycolysis in most cell types.[4][5][6] |
| Analytical Detection | Primarily Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[7][8][9][10][11][12][13][14][15] | Primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[16][17][18][19][20] |
| Isotope Effects | Can exhibit significant kinetic isotope effects (KIEs) due to the larger mass difference between deuterium and protium, potentially altering reaction rates.[7][8][9][21][22] | Generally exhibits smaller, often negligible, kinetic isotope effects.[7] |
| Label Retention | Deuterium labels can be lost through exchange with protons in aqueous environments, particularly in certain enzymatic reactions.[7][8][21] | Carbon-13 labels are stably incorporated into the carbon backbone of metabolites. |
| Primary Applications | Studying fructose metabolism, particularly in the liver; investigating the role of fructose in metabolic diseases.[23][24] | Broadly used for tracing central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle in various cell types and organisms.[20][25][26] |
Metabolic Pathways and Isotope Labeling Patterns
The fundamental difference in the metabolic entry points of fructose and glucose leads to distinct labeling patterns in downstream metabolites.
This compound Metabolism
This compound, upon entering a cell, is typically phosphorylated to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P, now carrying the deuterium label, can enter the glycolytic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Fructolysis - Wikipedia [en.wikipedia.org]
- 3. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 4. Glycolysis - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. Collection - Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 10. Feasibility of Deuterium Metabolic Magnetic Resonance Spectroscopy for the Investigation of Ischemia and Reperfusion in Rat Brain Slices Perfused Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Deuterium kinetic isotope effect studies of a potential in vivo metabolic trapping agent for Monoamine Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Multitissue single-cell analysis reveals differential cellular and molecular sensitivity between fructose and high-fat high-sucrose diets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
Cross-Validation of D-Fructose-d2 Metabolic Flux with Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for cross-validating the metabolic fate of D-Fructose-d2 with corresponding changes in gene expression. While direct, single-study cross-validation of this compound metabolic flux with genome-wide expression analysis is not extensively documented in publicly available literature, this guide synthesizes methodologies from established stable isotope tracing and transcriptomics studies. By integrating these approaches, researchers can gain a more comprehensive understanding of how fructose metabolism influences cellular and organismal physiology, particularly in the context of metabolic diseases.
Executive Summary
Fructose consumption is known to significantly alter hepatic gene expression, promoting pathways of glycolysis, de novo lipogenesis (DNL), and gluconeogenesis. Key transcription factors, such as Carbohydrate Responsive Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), are activated by fructose metabolites, leading to the upregulation of lipogenic genes like Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACACA). Stable isotope tracers, such as deuterated fructose (this compound) or carbon-13 labeled fructose ([U-13C6]-fructose), are powerful tools to trace the metabolic fate of fructose and quantify its flux through various metabolic pathways.
This guide outlines a synthesized experimental approach to correlate quantitative metabolic flux data obtained using this compound with whole-transcriptome gene expression changes. This integrated "multi-omics" approach allows for a robust cross-validation of findings, providing mechanistic insights into how fructose-induced metabolic shifts drive changes in gene regulation.
Data Presentation: Quantitative Analysis of Fructose Metabolism and Gene Expression
The following tables summarize representative quantitative data from studies investigating the metabolic flux of fructose and its impact on gene expression.
Table 1: Metabolic Flux of Labeled Fructose in In Vitro and In Vivo Models
| Parameter | Model System | Tracer | Fructose Concentration | Key Finding | Reference |
| TCA Cycle Activity | Differentiating Human Adipocytes | [U-13C6]-fructose | 0.1 mM - 10 mM | Dose-dependent increase in 13CO2 release, indicating increased TCA cycle metabolism of fructose. | |
| Acetyl-CoA Formation | Differentiating Human Adipocytes | [U-13C6]-fructose | 0.1 mM - 10 mM | Dose-dependent increase in tracer-labeled acetyl-CoA (up to 35-40%). | |
| De Novo Lipogenesis | Differentiating Human Adipocytes | [U-13C6]-fructose | 0.1 mM - 10 mM | Significant incorporation of 13C into palmitate and oleate, demonstrating robust de novo fatty acid synthesis from fructose. | |
| Hepatic Fructose Conversion to Glucose | Children (Control vs. HFI) | [U-13C]-fructose | 0.26-0.5 mg/kg/min | In control subjects, a significant portion of infused fructose is converted to glucose. This conversion is significantly lower in individuals with hereditary fructose intolerance (HFI). |
Table 2: Fructose-Induced Changes in Hepatic Gene Expression
| Gene | Model System | Fructose Treatment | Fold Change (vs. Control) | p-value | Reference |
| ChREBP (Mlxipl) | Male C57BL/6J Mice | 60% fructose diet for 4 weeks | ~2.5 | <0.05 | |
| SREBP-1c (Srebf1) | Male C57BL/6J Mice | High-fructose diet (HFrD) | ~3.0 | <0.05 | |
| FASN | Male C57BL/6J Mice | High-fructose diet (HFrD) | >2.0 | <0.05 | |
| ACACA | Male C57BL/6J Mice | High-fructose diet (HFrD) | >2.0 | <0.05 | |
| Ketohexokinase (KHK) | Male C57BL/6J Mice | High-fructose diet (HFrD) | ~2.0 | <0.05 | |
| Aldolase B (ALDOB) | Male C57BL/6J Mice | High-fructose diet (HFrD) | ~2.5 | <0.05 | |
| Pyruvate Kinase, Liver (PKLR) | Male C57BL/6J Mice | High-fructose diet (HFrD) | ~2.0 | <0.05 |
Experimental Protocols
This section outlines a synthesized protocol for an integrated study of this compound metabolism and gene expression analysis in a mouse model.
Part 1: In Vivo this compound Metabolic Labeling
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old, maintained on a standard chow diet.
-
Acclimatization: Acclimate mice to individual housing and handling for at least one week prior to the experiment.
-
Fasting: Fast mice for 4-6 hours prior to tracer administration to achieve a basal metabolic state.
-
Tracer Administration: Administer a bolus of this compound (e.g., 2 g/kg body weight) via oral gavage. A control group should receive an equivalent volume of vehicle (e.g., water).
-
Time Course Sampling: Collect blood samples via tail vein at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) post-gavage to measure plasma levels of labeled metabolites.
-
Tissue Harvest: At a terminal time point (e.g., 120 minutes), euthanize mice and rapidly collect liver tissue. A portion of the liver should be flash-frozen in liquid nitrogen for metabolomics analysis, and another portion should be preserved in an RNA stabilization solution (e.g., RNAlater) for transcriptomics.
Part 2: Metabolite Extraction and Metabolic Flux Analysis
-
Metabolite Extraction from Liver: Homogenize flash-frozen liver tissue in a cold methanol/water/chloroform solution to quench metabolism and extract polar and nonpolar metabolites.
-
Metabolite Extraction from Plasma: Precipitate proteins from plasma samples using a cold organic solvent (e.g., acetonitrile or methanol) and collect the supernatant containing metabolites.
-
Derivatization: Chemically derivatize the extracted metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the derivatized samples using GC-MS to separate and detect labeled and unlabeled metabolites. The mass isotopomer distributions of key metabolites (e.g., glucose, lactate, TCA cycle intermediates, amino acids) are determined.
-
Metabolic Flux Analysis (MFA): Use computational software (e.g., INCA, Metran) to fit the mass isotopomer distribution data to a metabolic network model. This allows for the quantification of intracellular metabolic fluxes.
Part 3: RNA Extraction and Gene Expression Analysis (RNA-Seq)
-
RNA Extraction: Isolate total RNA from the liver tissue stored in RNA stabilization solution using a commercial kit (e.g., RNeasy Mini Kit, QIAGEN). Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare RNA sequencing libraries from high-quality RNA samples. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
RNA Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the mouse reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the fructose-fed group compared to the control group.
-
Pathway Analysis: Perform gene ontology and pathway enrichment analysis (e.g., KEGG, Reactome) to identify biological pathways that are significantly affected by fructose administration.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
A Head-to-Head Comparison: D-Fructose-d2 vs. Uniformly Labeled 13C-Fructose for Metabolic Research
For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the choice of isotopic tracer is paramount. This guide provides an objective comparison of two powerful tools for tracing fructose metabolism: D-fructose-d2 and uniformly labeled 13C-fructose. By examining their performance based on experimental data, this document aims to inform the selection of the most appropriate tracer for specific research questions.
The study of fructose metabolism has gained significant traction due to its implications in various metabolic disorders. Stable isotope tracers, such as deuterium-labeled (this compound) and carbon-13-labeled (uniformly labeled 13C-fructose) fructose, are indispensable for elucidating the metabolic fate of fructose in biological systems. These tracers allow for the tracking of fructose-derived carbons through various metabolic pathways, providing invaluable insights into cellular and systemic metabolism.
Performance Comparison at a Glance
While direct comparative studies utilizing both this compound and uniformly labeled 13C-fructose under identical experimental conditions are limited, an analysis of existing research provides a clear picture of their respective strengths and ideal applications. Uniformly labeled 13C-fructose excels in providing detailed, quantitative analysis of metabolic fluxes through various pathways by measuring the incorporation of 13C into downstream metabolites. In contrast, this compound is particularly well-suited for non-invasive, dynamic imaging of fructose uptake and metabolism in vivo.
| Feature | This compound ([6,6'-2H2]fructose) | Uniformly Labeled 13C-Fructose ([U-13C6]fructose) |
| Primary Application | In vivo metabolic imaging (Deuterium Metabolic Imaging - DMI) | Metabolic flux analysis, tracer fate association studies |
| Analytical Technique | Nuclear Magnetic Resonance (NMR) Spectroscopy / Imaging | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), NMR Spectroscopy |
| Type of Data | Dynamic, spatial information on fructose uptake and conversion to water and other metabolites. | Quantitative isotopomer distribution in downstream metabolites (e.g., amino acids, fatty acids, lactate). |
| Strengths | Non-invasive, allows for real-time monitoring of metabolism in whole organisms. | Provides detailed, quantitative insights into specific metabolic pathway activities and carbon fate. |
| Limitations | Lower molecular specificity compared to 13C-labeling for identifying a wide range of downstream metabolites. | Typically requires invasive sampling (e.g., cell lysates, tissue biopsies) for analysis. |
| Model Systems | Primarily whole organisms (e.g., mice). | In vitro cell cultures, ex vivo tissues, and in vivo studies with sample collection. |
Experimental Data Highlights
Uniformly Labeled 13C-Fructose in Human Adipocytes
A study investigating the metabolic fate of fructose in human adipocytes utilized [U-13C6]-d-fructose to trace its conversion into key metabolites. This research demonstrated that fructose robustly stimulates anabolic processes in these cells.[1]
| Metabolite | Fold Change in 13C Enrichment (5 mM Fructose vs. 0.1 mM Fructose) |
| Extracellular [13C]-Glutamate | ~7.2-fold increase |
| [1,2-13C2]-Acetyl-CoA | ~2.3-fold increase (from ~15% to ~35-40% of total pool) |
| 13CO2 | ~1.16-fold increase |
Data extracted from a study on human Simpson-Golabi-Behmel Syndrome (SGBS) adipocytes.[1][2]
This compound in Murine Liver
Deuterium Metabolic Imaging (DMI) with [6,6'-2H2]fructose has been used to non-invasively measure hepatic fructose uptake and metabolism in mice. These studies have shown a rapid uptake and turnover of fructose in the liver.[3][4][5]
| Parameter | Observation in Mouse Liver |
| Initial Fructose Signal | Higher initial signal compared to an equivalent bolus of deuterated glucose, indicating rapid uptake. |
| Signal Decay | Faster decay of the fructose signal compared to glucose, suggesting a higher turnover rate. |
| Deuterated Water (HDO) Production | More rapid increase in HDO concentration following fructose administration compared to glucose, reflecting faster metabolism. |
Observations from dynamic DMI studies in mice.[3][4][5]
Experimental Protocols
Protocol for [U-13C6]-d-fructose Tracer Studies in Human Adipocytes[1]
-
Cell Culture and Differentiation: Human Simpson-Golabi-Behmel Syndrome (SGBS) preadipocytes are cultured and differentiated into mature adipocytes.
-
Tracer Incubation: Differentiated adipocytes are incubated in media containing various concentrations of fructose (e.g., 0.1 mM to 10 mM), with 10% of the total fructose being [U-13C6]-d-fructose. The incubation period is typically 48 hours.
-
Sample Collection: At the end of the incubation period, both the cell culture media and the cell lysates are collected.
-
Metabolite Extraction: Metabolites are extracted from the media and cell lysates using appropriate solvent systems (e.g., ethylene chloride for lactate, acetone for glutamate).
-
Derivatization: Extracted metabolites are derivatized to make them volatile for GC-MS analysis. For example, lactate can be derivatized to its propylamine–heptafluorobutyrate ester form.
-
GC-MS Analysis: The derivatized samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distribution of the target metabolites. This allows for the quantification of 13C enrichment.
-
Data Analysis: The mass spectral data is analyzed to calculate the fractional contribution of fructose-derived carbons to the metabolite pools, providing insights into metabolic fluxes.
Protocol for Deuterium Metabolic Imaging (DMI) with [6,6'-2H2]fructose in Mice[3][4][5]
-
Animal Preparation: A mouse is anesthetized and a tail vein catheter is placed for intravenous (IV) administration of the tracer.
-
Tracer Administration: A solution of [6,6'-2H2]fructose (e.g., 1.3 g/kg body weight) is administered either as a rapid IV bolus injection or a slow infusion.
-
MRI Setup: The mouse is placed in an MRI scanner equipped for deuterium imaging. Anatomical 1H MR images are acquired for localization.
-
DMI Acquisition: Dynamic 3D Deuterium MR Spectroscopic Imaging (MRSI) is performed to acquire spectra over time from the region of interest (e.g., the liver). This allows for the simultaneous detection of the deuterated fructose and its metabolic products, primarily deuterated water (HDO).
-
Spectral Processing and Quantification: The acquired deuterium spectra are processed to quantify the signal intensities of [6,6'-2H2]fructose and HDO at each time point and in each voxel.
-
Kinetic Modeling: The time-course data of the tracer and its metabolites are analyzed to determine kinetic parameters such as uptake rate, turnover rate, and the rate of water production, providing a dynamic view of fructose metabolism in vivo.
Visualizing Metabolic Pathways and Workflows
To further clarify the metabolic context and experimental procedures, the following diagrams are provided.
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [6,6'-2 H2 ] fructose as a deuterium metabolic imaging probe in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fates of D-Fructose-d2 and D-Glucose-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fates of deuterated D-fructose and D-glucose, specifically focusing on commonly used tracers such as D-[6,6'-d2]fructose and D-[6,6-d2]glucose. While the specific labeling of "D-Fructose-d2" and "D-Glucose-d6" can vary, this guide utilizes data from studies employing these well-characterized isotopes to illuminate the distinct metabolic pathways and kinetics of these two monosaccharides. Understanding these differences is crucial for research in metabolic diseases, drug development, and nutritional science.
Key Metabolic Differences at a Glance
D-glucose and D-fructose, despite their similar chemical formulas, are metabolized through markedly different pathways, leading to distinct physiological effects. Glucose metabolism is tightly regulated and occurs throughout the body, serving as the primary energy source for most cells. In contrast, fructose metabolism is primarily localized to the liver, is less regulated, and can significantly impact hepatic lipid and glucose production.[1]
Quantitative Comparison of Metabolic Fates
The use of stable isotope tracers allows for the quantitative assessment of the metabolic fate of fructose and glucose. The following tables summarize key quantitative data from studies using deuterated isotopes.
Table 1: Hepatic Uptake and Turnover of Deuterated Glucose and Fructose
| Parameter | D-[6,6'-d2]glucose | D-[6,6'-d2]fructose | Reference |
| Initial Hepatic Concentration (IV Bolus) | 15 mM | 35 mM | |
| Decay Time Constant (IV Bolus) | 19.8 s | 8.0 s | |
| Deuterated Water Production | Slower Rate | Faster Rate | [2] |
This data, derived from Deuterium Metabolic Imaging (DMI) in a mouse model, highlights the significantly higher initial uptake and faster turnover of fructose in the liver compared to glucose.[2]
Table 2: Systemic Metabolic Fate of Ingested Fructose (from Isotopic Tracer Studies)
| Metabolic Fate | Percentage of Ingested Fructose | Time Frame | Conditions | Reference |
| Oxidation to CO2 | 45.0% ± 10.7% | 3-6 hours | Non-exercising | [3][4] |
| Conversion to Glucose | 41% ± 10.5% | 3-6 hours | - | [3][4] |
| Conversion to Lactate | ~25% | A few hours | - | [3] |
| Direct Conversion to Plasma Triglycerides | <1% | - | - | [3] |
These data are based on a review of human isotopic tracer studies.[3][4] The co-ingestion of glucose can alter these percentages, for instance by increasing the oxidation rate of the mixed sugars.[3]
Metabolic Pathways and Regulation
The fundamental differences in the metabolic pathways of glucose and fructose are visualized below. Glucose enters glycolysis, a tightly regulated pathway, with phosphofructokinase-1 (PFK-1) acting as a key rate-limiting step. Fructose, on the other hand, bypasses this crucial regulatory point, leading to a more rapid and less controlled influx of metabolites into the downstream pathways.[1][5]
Caption: Metabolic pathways of D-Glucose-d6 and this compound.
Experimental Protocols
The following are summaries of methodologies used in studies comparing the metabolic fates of deuterated fructose and glucose.
Deuterium Metabolic Imaging (DMI)
This non-invasive technique allows for the in vivo measurement of the uptake and metabolism of deuterium-labeled substrates.
1. Animal Preparation and Tracer Administration:
-
Animal models (e.g., mice) are anesthetized.
-
A baseline anatomical MRI is acquired.
-
Deuterated substrate ([6,6'-d2]glucose or [6,6'-d2]fructose) is administered, typically via intravenous (IV) bolus injection or slow infusion.[6] A typical dose is 1.3 g of deuterated substrate per kg of body weight.[6]
2. DMI Data Acquisition:
-
Dynamic deuterium MR spectroscopic imaging (MRSI) is performed to track the signal of the deuterated substrate and its metabolites over time.[7]
-
A 3D MRSI acquisition allows for the spatial mapping of metabolism.[8]
3. Data Analysis:
-
The deuterium spectra are quantified at each time point and spatial location to generate time-activity curves and metabolic maps for the deuterated substrate and its products (e.g., deuterated water).[7]
-
These curves are then fitted to kinetic models to determine parameters such as initial uptake and decay time constants.[2]
Caption: A simplified workflow for a Deuterium Metabolic Imaging experiment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Metabolite Analysis
GC-MS is a powerful analytical technique used to separate and quantify small molecules, including deuterated sugars and their metabolites, in biological samples.
1. Sample Preparation and Extraction:
-
Plasma samples are collected from subjects who have been administered the deuterated tracer.
-
Proteins are precipitated from the plasma, often using an organic solvent like acetonitrile.[9]
-
The supernatant containing the metabolites is collected and dried.[10]
2. Derivatization:
-
To make the non-volatile sugars suitable for gas chromatography, they are chemically modified in a process called derivatization. A common method is the formation of O-methyloxime peracetate derivatives.[11] This involves a two-step reaction, first with methoxylamine hydrochloride and then with acetic anhydride.[11]
3. GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph, where the different compounds are separated based on their boiling points and interactions with the chromatographic column.[12]
-
The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.[11]
-
By monitoring for the specific mass-to-charge ratios of the deuterated and non-deuterated metabolites, their concentrations can be accurately quantified.[11]
Caption: Key steps in a GC-MS protocol for analyzing deuterated monosaccharides.
Conclusion
The metabolic fates of D-fructose and D-glucose are distinctly different, a fact underscored by studies using deuterated tracers. Fructose is rapidly taken up and metabolized almost exclusively by the liver, bypassing key regulatory steps of glycolysis and providing substrates for gluconeogenesis, lactate production, and de novo lipogenesis. Glucose, in contrast, is utilized more broadly throughout the body in a highly regulated manner. These fundamental metabolic differences have significant implications for health and disease and are a critical consideration for researchers and professionals in the fields of metabolism, nutrition, and drug development. The use of stable isotope tracers like this compound and D-Glucose-d6, coupled with advanced analytical techniques such as DMI and GC-MS, provides powerful tools to further elucidate these pathways and their roles in various physiological and pathological states.
References
- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose metabolism in humans - what isotopic tracer studies tell us - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. What is Deuterium Metabolic Imaging (DMI)? < Deuterium Metabolic Imaging [medicine.yale.edu]
- 8. researchgate.net [researchgate.net]
- 9. Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 10. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 11. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
A Comparative Guide to Validating D-Fructose Uptake: Stable Isotope Tracing vs. Fluorescent Analogs
In metabolic research and drug development, accurately quantifying the cellular uptake of specific nutrients is paramount. Fructose, a key monosaccharide implicated in various metabolic diseases and cancer, is a subject of intense study. Its transport into cells is primarily mediated by the fructose-specific transporter GLUT5 and, to a lesser extent, by the dual-specificity transporter GLUT2. Validating the activity of these transporters and the subsequent intracellular flux of fructose requires robust and reliable methods.
This guide provides a comprehensive comparison of two predominant techniques for measuring fructose uptake: stable isotope tracing using D-Fructose-d2 and fluorescence-based assays using fluorescent sugar analogs. We will delve into their respective principles, experimental protocols, and performance characteristics to assist researchers in selecting the optimal method for their experimental needs.
Methodological Principles
1. Stable Isotope Tracing with this compound: This method is considered a gold standard for quantitative metabolic analysis. It involves incubating cells with fructose that has been labeled with a stable isotope, such as deuterium (in this compound) or Carbon-13. After incubation, the cells are lysed, and the intracellular metabolites are extracted. The amount of labeled fructose and its downstream metabolites are then quantified using mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). This technique provides a direct, quantitative measure of fructose uptake and its metabolic fate without the structural alterations inherent in fluorescent probes.
2. Fluorescent Sugar Analogs: This high-throughput method utilizes sugar molecules covalently linked to a fluorophore. For fructose uptake, analogs like 1-NBD-Fructose (1NBDF) or 6-NBD-Fructose (6-NBDF) are employed.[1] These probes are added to cell cultures, and their uptake is monitored in real-time or at specific endpoints using fluorescence microscopy or a microplate reader. The intensity of the intracellular fluorescence is used as a proxy for the amount of sugar transported into the cell. While this method offers high temporal and spatial resolution, its accuracy hinges on the assumption that the fluorescent analog faithfully mimics the transport kinetics and specificity of natural fructose.[2]
A critical consideration is the choice of analog. While the topic prompts a comparison with fluorescent glucose analogs (e.g., 2-NBDG), extensive research indicates that the cellular uptake of 2-NBDG can occur independently of known glucose transporters, making it an unreliable proxy for glucose transport and, by extension, an inappropriate tool for validating fructose uptake.[3][4][5][6] Therefore, this guide focuses on the more relevant and specific fluorescent fructose analogs for a valid comparison.
Comparative Analysis: this compound vs. Fluorescent Fructose Analogs
To facilitate an objective comparison, the following table summarizes the key performance characteristics of each method.
| Feature | This compound with Mass Spectrometry | Fluorescent Fructose Analogs (e.g., 6-NBDF) |
| Specificity | High: Directly measures the unmodified fructose backbone. Can distinguish fructose from other hexoses like glucose and mannose based on chromatographic separation and mass.[7][8] | Moderate to High: Analogs like 6-NBDF show primary uptake via GLUT5 and uptake can be inhibited by D-fructose but not D-glucose.[1] However, the bulky fluorophore may alter transporter affinity and introduce off-target effects.[9] |
| Quantification | Absolute & Quantitative: Provides precise concentration measurements (e.g., in µmol/mg protein) of intracellular labeled fructose and its metabolites.[10] | Relative & Semi-Quantitative: Measures relative fluorescence units (RFU). Can be made more quantitative with calibration curves, but is primarily used to compare relative uptake between different conditions. |
| Sensitivity | High: Mass spectrometry is capable of detecting very low concentrations of labeled metabolites.[8] | High: Modern fluorescence detection systems are extremely sensitive. |
| Metabolic Fate | Excellent: Can trace the labeled deuterium atoms into downstream metabolic pathways (e.g., glycolysis, gluconeogenesis, lipogenesis), providing a comprehensive metabolic map.[11][12] | Limited: Most analogs are designed to be transported but not metabolized (e.g., modification at C-6 prevents phosphorylation), causing them to accumulate intracellularly.[1] This prevents the study of downstream metabolism. |
| Throughput | Low to Medium: Sample preparation (metabolite extraction, derivatization) and MS run times are time-consuming, limiting the number of samples that can be processed. | High: Amenable to 96- or 384-well plate formats, allowing for rapid screening of many samples, ideal for drug discovery and genetic screens. |
| Instrumentation | Specialized: Requires access to a Gas or Liquid Chromatograph coupled with a Mass Spectrometer (GC-MS or LC-MS/MS). | Standard: Requires a fluorescence microplate reader or a fluorescence microscope, which are common in most cell biology labs. |
| Spatial Resolution | None: Provides an average measurement from a population of cells after lysis. | High: Fluorescence microscopy allows for visualization of uptake in individual cells and subcellular compartments.[13] |
| Potential Artifacts | Minimal artifacts related to the tracer itself. Potential for ion suppression in MS analysis must be controlled for. | The bulky fluorophore can alter transport kinetics or lead to uptake via non-transporter mechanisms (e.g., endocytosis), especially with larger dyes.[9] Phototoxicity and photobleaching can also be concerns. |
Experimental Protocols
Protocol 1: this compound Uptake and GC-MS Analysis
This protocol outlines a typical workflow for measuring the uptake of deuterated fructose in adherent cell cultures.
Materials:
-
Adherent cells cultured in 6-well plates
-
This compound (stable isotope tracer)
-
Glucose/Fructose-free culture medium (e.g., DMEM) supplemented with dialyzed FBS
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifugal evaporator (SpeedVac) or nitrogen evaporator
-
GC-MS system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to achieve ~75-80% confluency on the day of the experiment. Include extra wells for cell counting/protein quantification.
-
Starvation: On the day of the experiment, gently wash the cells twice with warm, glucose/fructose-free medium. Then, incubate the cells in this medium for 1-2 hours to deplete intracellular sugar stores.
-
Labeling: Prepare the labeling medium by dissolving this compound in the glucose/fructose-free medium to the desired final concentration (e.g., 5-10 mM).
-
Remove the starvation medium and add 1 mL of the this compound labeling medium to each well. Incubate for a defined period (e.g., 15-60 minutes) at 37°C. The optimal time should be determined empirically.
-
Uptake Termination & Washing: To stop the uptake, quickly aspirate the labeling medium and immediately wash the cells three times with 2 mL of ice-cold PBS per well. Perform washes quickly to minimize efflux.
-
Metabolite Extraction: Place the 6-well plate on dry ice. Add 600 µL of pre-chilled (-80°C) 80% methanol to each well.
-
Use a cell scraper to detach the cells into the methanol. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[14]
-
Protein Precipitation: Vortex the tubes briefly and incubate at -80°C for 20 minutes to precipitate proteins.
-
Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube or a glass vial suitable for evaporation.
-
Drying: Dry the metabolite extracts completely using a centrifugal evaporator or under a stream of nitrogen. Dried samples can be stored at -80°C.
-
Analysis: For GC-MS analysis, samples are typically derivatized to increase their volatility. The derivatized samples are then injected into the GC-MS to separate and quantify the deuterated fructose.
Protocol 2: Fluorescent Fructose Analog Uptake Assay
This protocol describes a high-throughput method for measuring fructose uptake using a fluorescent analog in a 96-well plate format.
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate
-
Fluorescent fructose analog (e.g., 6-NBDF)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
D-Fructose and D-Glucose (for competition/control experiments)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.
-
Washing: Gently wash cells twice with 100 µL of warm Assay Buffer.
-
Pre-incubation (for inhibition studies): For wells testing competitive inhibition, add 50 µL of Assay Buffer containing a high concentration of unlabeled D-Fructose (e.g., 20 mM) or D-Glucose (negative control). For baseline uptake, add 50 µL of Assay Buffer only. Incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Prepare a 2X working solution of the fluorescent fructose analog (e.g., 100 µM 6-NBDF) in Assay Buffer. Add 50 µL of this solution to all wells, bringing the final volume to 100 µL and the final analog concentration to 50 µM.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Uptake Termination: Quickly aspirate the probe-containing buffer. Wash the cells three times with 150 µL of ice-cold Assay Buffer per well.
-
Cell Lysis & Reading: Add 100 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate for 5 minutes to ensure complete lysis.
-
Fluorescence Measurement: Place the 96-well plate in a fluorescence microplate reader. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (for NBD: Ex/Em ≈ 465/540 nm).
-
Data Normalization: In parallel wells, perform a protein quantification assay (e.g., BCA) or a cell viability assay (e.g., CellTiter-Glo) to normalize the fluorescence readings to cell number or total protein.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Fructose Derivatives for Imaging Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent THF-based fructose analogue exhibits fructose-dependent uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Assessing the Kinetic Isotope Effect of D-Fructose-d2 in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of kinetic isotope effects (KIEs) provides invaluable insights into enzyme reaction mechanisms, transition state structures, and the dynamics of catalysis. The substitution of an atom with its heavier isotope can alter the rate of a chemical reaction, and measuring this change—the KIE—offers a powerful tool for elucidating the bond-breaking and bond-forming steps within an enzymatic pathway. This guide focuses on the application of this principle to D-Fructose, a key monosaccharide in cellular metabolism, and its deuterated isotopologue, D-Fructose-d2.
While direct comparative kinetic data for this compound is not extensively available in published literature, this guide provides a framework for conducting such comparative studies. It outlines the theoretical basis, experimental protocols for key enzymatic assays involving fructose, and baseline kinetic data for unlabeled D-Fructose with pertinent enzymes. This information is intended to equip researchers with the necessary tools to perform these experiments and generate comparative data for this compound.
Understanding the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_light) to the rate constant for the reaction with the heavier isotope (k_heavy).
KIE = k_light / k_heavy
A KIE greater than 1 (a "normal" KIE) indicates that the bond to the isotopic atom is being broken or significantly altered in the rate-determining step of the reaction. A KIE equal to 1 suggests that the isotopic substitution has no effect on the reaction rate, meaning the bond is not involved in the rate-determining step. An "inverse" KIE (less than 1) can also occur and provide mechanistic information. For this compound, the deuterium substitution is at specific carbon atoms, and a KIE would be expected in enzymatic reactions where a C-H bond at a deuterated position is cleaved in the rate-limiting step.
Comparative Kinetic Data of D-Fructose in Enzymatic Assays
The primary enzymes involved in the initial steps of fructose metabolism are Fructokinase (Ketohexokinase) and Hexokinase. These enzymes phosphorylate fructose to fructose-1-phosphate and fructose-6-phosphate, respectively, trapping it within the cell for further metabolism.
| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Organism/Tissue |
| Hexokinase | D-Fructose | 1.9 | 392.6 | - | - |
| Glucokinase (Hexokinase D) | D-Fructose | ~300 | ~2.5-fold higher than for glucose | - | Rat Liver |
| Fructokinase (Ketohexokinase) | D-Fructose | 1.73 | 339.3 | - | - |
Note: The values presented are approximate and can vary based on experimental conditions such as pH, temperature, and buffer composition. The absence of a specific value is indicated by "-".
Experimental Protocols
To assess the kinetic isotope effect of this compound, researchers can adapt standard enzymatic assays for fructokinase and hexokinase. The core principle involves measuring the initial reaction rates at varying substrate concentrations for both unlabeled D-Fructose and this compound.
Fructokinase (Ketohexokinase) Activity Assay
This coupled assay measures the production of ADP, which is then used to generate a detectable signal.
Principle:
-
Fructokinase: D-Fructose + ATP → D-Fructose-1-Phosphate + ADP
-
Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate
-
Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the fructokinase activity.
Materials:
-
Tris-HCl buffer (pH 7.4)
-
ATP solution
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
MgCl₂ solution
-
D-Fructose and this compound stock solutions of varying concentrations
-
Purified Fructokinase enzyme
-
UV-VIS Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, PEP, NADH, MgCl₂, PK, and LDH in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of Fructokinase enzyme.
-
Add a specific concentration of either D-Fructose or this compound to start the reaction.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Repeat steps 3-6 for a range of D-Fructose and this compound concentrations.
-
Plot V₀ versus substrate concentration for both isotopes and determine Km and Vmax using non-linear regression (e.g., Michaelis-Menten equation).
Hexokinase Activity Assay
This is a coupled enzymatic assay that measures the production of NADPH.[1][2]
Principle:
-
Hexokinase: D-Fructose + ATP → D-Fructose-6-Phosphate + ADP[1]
-
Phosphoglucose Isomerase (PGI): D-Fructose-6-Phosphate ⇌ D-Glucose-6-Phosphate[1]
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): D-Glucose-6-Phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺[1]
The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.[1]
Materials:
-
Triethanolamine buffer (pH 7.6)
-
ATP solution
-
NADP⁺ solution
-
MgCl₂ solution
-
Phosphoglucose Isomerase (PGI)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
D-Fructose and this compound stock solutions of varying concentrations
-
Purified Hexokinase enzyme
-
UV-VIS Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing triethanolamine buffer, ATP, NADP⁺, MgCl₂, PGI, and G6PDH in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Add a specific concentration of either D-Fructose or this compound.
-
Initiate the reaction by adding a known amount of Hexokinase enzyme.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Repeat steps 3-6 for a range of D-Fructose and this compound concentrations.
-
Determine Km and Vmax for both isotopes by plotting V₀ versus substrate concentration and fitting to the Michaelis-Menten equation.
Visualizing the Experimental Workflow and Metabolic Pathway
To further aid in the conceptualization of these experiments and the underlying biological context, the following diagrams illustrate the experimental workflow for determining the kinetic isotope effect and the initial steps of the fructose metabolic pathway.
Caption: Experimental workflow for determining the kinetic isotope effect.
Caption: Initial steps of the D-Fructose metabolic pathway.
References
A Methodological Guide for Inter-Laboratory Comparison of D-Fructose-d2 Metabolomics Data
This guide provides a framework for conducting an inter-laboratory comparison of metabolomics data derived from stable isotope tracing with D-Fructose-d2. Given the inherent variability in mass spectrometry techniques and sample handling, establishing robust and reproducible methods is critical for the validation of findings in metabolic research. This document outlines standardized experimental protocols, presents a model for comparative data analysis, and visualizes key workflows and metabolic pathways.
Experimental Protocols
A standardized protocol is essential to minimize inter-lab variability. The following sections detail a recommended methodology for a comparative study involving this compound.
1.1. Cell Culture and Isotope Labeling
-
Cell Line: A well-characterized and stable cell line, such as HEK293 or HepG2, should be used.
-
Culture Medium: A base medium deficient in glucose and fructose (e.g., custom DMEM) should be used as the foundation.
-
Labeling Medium: The base medium is supplemented with a known concentration of this compound (e.g., 10 mM). It is critical that all participating laboratories use the same batch of labeled fructose to avoid variability in isotopic purity.
-
Procedure:
-
Cells are seeded and grown to approximately 70-80% confluency.
-
The standard growth medium is removed, and cells are washed twice with phosphate-buffered saline (PBS).
-
The labeling medium containing this compound is added, and cells are incubated for a defined period (e.g., 24 hours) to achieve a metabolic steady state.
-
1.2. Metabolite Extraction
-
Reagents:
-
Ice-cold 80% Methanol (LC-MS grade)
-
Ice-cold PBS
-
-
Procedure:
-
Quickly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove extracellular metabolites.
-
Add a defined volume of ice-cold 80% methanol to the culture plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells in the methanol solution and transfer the entire lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
-
1.3. LC-MS/MS Analysis
-
Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar metabolites like sugar phosphates.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) should be used to distinguish between labeled and unlabeled metabolites.
-
Data Acquisition: Data should be acquired in both positive and negative ion modes to cover a wider range of metabolites. A targeted approach using a predefined list of m/z values for fructose-d2 metabolites is recommended for quantitative comparison.
Data Presentation: A Hypothetical Comparison
To illustrate how data from an inter-laboratory study could be presented, the following tables summarize hypothetical results from two independent laboratories ("Lab A" and "Lab B") analyzing identical samples.
Table 1: Comparison of Key LC-MS/MS Instrumentation Parameters
| Parameter | Lab A | Lab B |
| Mass Spectrometer | High-Resolution Q-TOF | High-Resolution Orbitrap |
| Ionization Mode | Negative ESI | Negative ESI |
| Scan Range (m/z) | 50 - 1000 | 50 - 1000 |
| Capillary Voltage | 3.5 kV | 3.0 kV |
| Collision Energy | Ramped 10-40 eV | Ramped 15-45 eV |
| LC Column | HILIC, 2.1 x 100 mm, 1.7 µm | HILIC, 2.1 x 150 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
Table 2: Hypothetical Quantitative Comparison of Key Fructose-d2 Metabolites
This table shows the relative abundance of key metabolites from the fructolysis pathway, normalized to an internal standard. Data are presented as mean ± standard deviation (n=5).
| Metabolite | Mass Isotopologue | Lab A (Relative Abundance) | Lab B (Relative Abundance) | % Difference |
| Fructose-1-Phosphate | M+2 | 1.00 ± 0.08 | 0.95 ± 0.11 | 5.0% |
| Fructose-1,6-Bisphosphate | M+2 | 0.82 ± 0.06 | 0.77 ± 0.09 | 6.1% |
| Dihydroxyacetone Phosphate | M+2 | 0.65 ± 0.05 | 0.71 ± 0.07 | -9.2% |
| Glyceraldehyde-3-Phosphate | M+2 | 0.63 ± 0.04 | 0.69 ± 0.08 | -9.5% |
| Pyruvate | M+2 | 0.41 ± 0.03 | 0.38 ± 0.05 | 7.3% |
| Lactate | M+2 | 0.91 ± 0.07 | 0.99 ± 0.10 | -8.8% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the relevant metabolic pathway for this study.
Unraveling Cellular Fates: A Comparative Guide to D-Fructose-d2 Tracing
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of fructose is paramount. This guide provides an objective comparison of D-Fructose-d2 tracing with other common isotopic tracers, offering insights into their respective strengths in correlating with functional cellular outcomes. We present supporting experimental data, detailed methodologies, and clear visualizations to facilitate informed decisions in your research.
The consumption of D-fructose has been linked to a variety of cellular outcomes, including de novo lipogenesis, altered signaling pathways, and shifts in energy metabolism. To dissect these effects, stable isotope tracers are indispensable tools. Among these, deuterium-labeled fructose (this compound), such as [6,6'-2H2]fructose, has emerged as a valuable probe, offering distinct advantages over more traditional carbon-13 (13C) labeled tracers.
Performance Comparison: this compound vs. Alternative Tracers
This section compares the utility of this compound with commonly used 13C-labeled fructose and glucose tracers in assessing key cellular metabolic outcomes.
| Cellular Outcome | This compound ([6,6'-2H2]fructose) | [U-13C6]-D-fructose | [U-13C6]-D-glucose |
| De Novo Lipogenesis (DNL) | Enables robust measurement of hepatic DNL. Deuterated water (D2O) produced from fructose metabolism is a key indicator.[1] | Allows for detailed analysis of carbon flux into fatty acid synthesis through Mass Isotopomer Distribution Analysis (MIDA).[2] | Standard tracer for assessing glucose contribution to lipogenesis. |
| Hepatic Fructose Uptake & Metabolism | Deuterium Metabolic Imaging (DMI) provides a direct, non-invasive measure of hepatic fructose uptake and its rapid metabolism into triose phosphates. The resulting deuterated water (HDO) signal is less confounded by whole-body metabolism compared to glucose tracers.[3][4] | Enables detailed metabolic flux analysis within the liver. | Hepatic uptake is regulated by energy status, providing a different metabolic profile compared to the largely unregulated uptake of fructose. |
| TCA Cycle Activity | Allows for the detection of deuterated metabolites like glutamate/glutamine (glx), indicating entry into the TCA cycle.[4] | Provides detailed insights into the contribution of fructose carbons to TCA cycle intermediates.[2] | A primary tracer for quantifying TCA cycle flux from glucose. |
| Cost & Sensitivity | Generally more cost-effective than 13C-labeled compounds. Deuterium's shorter T1 relaxation times in NMR can lead to higher sensitivity per unit of time in Deuterium Metabolic Imaging (DMI).[3][5] | More expensive than deuterated tracers. | Cost is a factor for in vivo studies. |
| Analytical Method | Primarily Nuclear Magnetic Resonance (NMR) for DMI and Gas Chromatography-Mass Spectrometry (GC-MS).[4][6] | GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolic flux analysis.[2] | GC-MS and LC-MS are standard. |
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved in fructose metabolism and its analysis, the following diagrams illustrate key signaling pathways and a typical experimental workflow for stable isotope tracing.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for key experiments involving this compound and 13C-fructose tracing.
Protocol 1: this compound Tracing for Hepatic De Novo Lipogenesis (In Vivo)
Objective: To quantify the rate of de novo lipogenesis in the liver using a deuterated fructose tracer.
Methodology:
-
Animal Model: C57BL/6J mice on a high-fructose diet.
-
Tracer Administration: Administer [6,6'-2H2]fructose via oral gavage or intravenous infusion. Concurrently, provide deuterated water (D2O) in the drinking water to label the body water pool.
-
Sample Collection: At specified time points, collect blood and liver tissue.
-
Metabolite Extraction:
-
For liver tissue, homogenize in a 2:1 chloroform:methanol solution to extract lipids.
-
For plasma, isolate VLDL (Very Low-Density Lipoprotein) fractions.
-
-
Analysis:
-
Saponify the lipid extract to release fatty acids.
-
Derivatize fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the deuterium enrichment in palmitate and other fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis: Calculate the fractional contribution of de novo synthesized fatty acids to the total fatty acid pool based on the deuterium enrichment in the fatty acids relative to the deuterium enrichment of the body water.
Protocol 2: [U-13C6]-D-fructose Tracing for Cellular Metabolic Flux Analysis
Objective: To trace the metabolic fate of fructose carbons into various metabolic pathways in cultured cells.
Methodology:
-
Cell Culture: Culture cells (e.g., HepG2 hepatocytes, adipocytes) in a glucose-free medium supplemented with a known concentration of [U-13C6]-D-fructose.
-
Metabolic Labeling: Incubate cells for a defined period to allow for the incorporation of 13C into downstream metabolites.
-
Metabolism Quenching and Metabolite Extraction:
-
Rapidly wash cells with ice-cold saline.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the extract.
-
Separate the polar (metabolites) and non-polar (lipids) phases.
-
-
Analysis:
-
Analyze the polar fraction for labeled intermediates of glycolysis, the TCA cycle, and amino acids using Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS.
-
Analyze the non-polar fraction for 13C-enrichment in fatty acids after derivatization.
-
-
Data Analysis: Use Mass Isotopomer Distribution Analysis (MIDA) to determine the fractional contribution of fructose to the synthesis of various metabolites and to calculate metabolic fluxes.[2]
Conclusion
This compound tracing, particularly using [6,6'-2H2]fructose coupled with Deuterium Metabolic Imaging, presents a powerful and cost-effective method for investigating in vivo fructose metabolism, especially in the liver. Its key advantage lies in providing a clearer, organ-specific readout with less interference from whole-body metabolism compared to some other tracers. For detailed intracellular flux analysis at the subcellular level, 13C-labeled fructose remains the gold standard. The choice of tracer ultimately depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. By carefully considering the comparative data and protocols presented, researchers can better design and execute experiments to elucidate the complex role of fructose in cellular function and disease.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]
- 4. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of [6,6-2H2]glucose and of low-enrichment [U-13C6]-glucose for sequential or simultaneous measurements of glucose turnover by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling D-Fructose-d2
Immediate Safety and Personal Protective Equipment (PPE)
D-Fructose is generally not considered a hazardous substance. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks, particularly when handling the substance in powdered form.
Recommended Personal Protective Equipment:
-
Eye Protection: Always wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: While protective garments are not typically required for handling D-Fructose, wearing gloves is good laboratory practice to prevent contamination of the product and ensure personal hygiene.[1][2] Nitrile gloves are a suitable choice.
-
Respiratory Protection: In situations where dust may be generated, such as weighing or transferring the powder, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] A particulate filter device (EN 143, P1) is recommended for dust formation.[3][4]
-
Body Protection: Standard laboratory coats are sufficient to prevent skin contact.[5]
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of D-Fructose-d2 and ensuring a safe laboratory environment.
Handling:
-
Ensure adequate ventilation in the work area to minimize dust exposure.[1][5]
-
Avoid the formation of dust during handling.
-
Wash hands thoroughly after handling the material.[6]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[5]
Storage:
-
Store in a cool, dry, and well-ventilated place.[7]
-
Keep containers tightly closed to prevent moisture absorption.
-
Store away from strong oxidizing agents, as these are incompatible materials.[1]
First Aid and Emergency Procedures
In the event of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation develops.[1][8]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical attention.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If symptoms occur, seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and then drink plenty of water. Get medical attention if you feel unwell.[5][8]
Disposal Plan
This compound, like its non-deuterated counterpart, is a non-hazardous, water-soluble sugar. Disposal should be in accordance with local, state, and federal regulations.
-
Aqueous Solutions: Non-hazardous aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided the solution's pH is between 5.5 and 9.5 and it does not contain other hazardous materials.[3]
-
Solid Waste: Uncontaminated solid this compound can be disposed of as non-hazardous solid waste. It is recommended to place it in a sealed container to prevent dust generation and dispose of it with regular laboratory trash.[4][7]
-
Contaminated Waste: If this compound is contaminated with a hazardous substance, it must be treated as hazardous waste and disposed of according to the specific protocols for the contaminant.
-
Empty Containers: Empty containers should be rinsed with water, and the rinsate can be disposed of down the drain. The clean, empty container can then be discarded with regular laboratory waste.[7]
Physical and Chemical Properties
The following table summarizes the key quantitative data for D-Fructose. The properties of this compound are expected to be very similar.
| Property | Value |
| Molecular Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 103 - 105 °C (217.4 - 221 °F) |
| Solubility | Highly soluble in water |
| Autoignition Temperature | Not applicable |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 2. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 3. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. essex.ac.uk [essex.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
